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  • Product: sodium octadeca-9,12-dienoate
  • CAS: 57431-47-7

Core Science & Biosynthesis

Foundational

Thermodynamic Profiling of Sodium Octadeca-9,12-dienoate Micelles: A Technical Guide for Advanced Formulation

Executive Summary Sodium octadeca-9,12-dienoate (sodium linoleate) is an 18-carbon anionic surfactant characterized by two cis double bonds ( Δ9,12 ). As a critical excipient in lipid-based nanocarriers, targeted drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium octadeca-9,12-dienoate (sodium linoleate) is an 18-carbon anionic surfactant characterized by two cis double bonds ( Δ9,12 ). As a critical excipient in lipid-based nanocarriers, targeted drug delivery systems, and enhanced oil recovery, its self-assembly behavior dictates formulation stability. This whitepaper provides an in-depth thermodynamic analysis of sodium linoleate micellization, exploring the causality between its unique molecular architecture and its macroscopic energetic profile.

Structural Causality and Micellar Packing

The thermodynamic behavior of sodium linoleate deviates significantly from its saturated (sodium stearate) and mono-unsaturated (sodium oleate) counterparts. The presence of two cis double bonds introduces severe steric kinks in the hydrophobic tail, which fundamentally alters the micellar assembly[1].

As an Application Scientist, it is crucial to recognize two competing physicochemical forces at play:

  • Steric Frustration: The bent hydrocarbon chains cannot pack tightly within the micellar core. Atomistic simulations reveal that linoleate micelles adopt a slightly ellipsoidal shape with a radius of approximately 20 Å, driven by the need to accommodate these bulky conformations[1].

  • π -Electron Hydration: The π -electrons of the double bonds interact favorably with water molecules at the hydrocarbon/water interface[2]. This interaction reduces the effective hydrophobicity of the chain, shifting the thermodynamic equilibrium toward the monomeric state.

Consequently, the Critical Micelle Concentration (CMC) of sodium linoleate is elevated compared to structurally similar surfactants, requiring a higher chemical potential to drive self-assembly[3].

Equilibrium Monomer Monomeric Linoleate Exposed Hydrophobic Tail High Water Contact Micelle Micellar State Buried Tail (Core) Hydrated Headgroup Monomer->Micelle  Aggregation (C > CMC)   Micelle->Monomer  Dilution (C < CMC)   Factors Driving Forces Entropy (+ΔS) Hydrophobic Effect Factors->Micelle Hindrance Opposing Forces Electrostatic Repulsion Steric Hindrance (cis-bonds) Hindrance->Micelle

Caption: Thermodynamic equilibrium and structural driving forces of sodium linoleate micellization.

Core Thermodynamic Parameters of Micellization

The standard Gibbs free energy of micellization ( ΔGm∘​ ) for ionic surfactants is calculated using the phase separation model:

ΔGm∘​=(1+β)RTlnXcmc​

Where β is the degree of counterion binding, R is the universal gas constant, T is absolute temperature, and Xcmc​ is the CMC expressed as a mole fraction.

At room temperature, the micellization of sodium linoleate is strictly entropy-driven . The aggregation of the hydrophobic tails releases highly ordered clathrate-like water molecules into the bulk, resulting in a large positive entropy change ( ΔSm∘​ ) that overcomes the electrostatic repulsion of the carboxylate headgroups.

Table 1: Comparative Thermodynamic Data (30 °C / 303.15 K)

Data synthesized from tensiometric and conductometric profiling of analogous systems[3].

ParameterSodium Oleate (C18:1)Sodium Linoleate (C18:2)Causality for Variance
CMC (mM) 0.7621.767Extra cis-bond increases water affinity and steric bulk[3].
β (Counterion Binding) ~0.68~0.62Looser packing in linoleate reduces charge density at the Stern layer.
ΔGm∘​ (kJ/mol) -44.2-41.5Lower thermodynamic drive for linoleate due to π -water interactions[2].
Micellar Interaction ( βm​ ) *-5.8-6.4Linoleate shows stronger synergistic interaction with cationic species[3].

*Interaction parameter ( βm​ ) measured in equimolar mixtures with C16mimCl.

Methodological Workflows for Thermodynamic Profiling

To ensure scientific integrity, thermodynamic parameters must be derived from orthogonal, self-validating experimental setups. Relying solely on surface tension can introduce artifacts due to trace impurities (e.g., unreacted linoleic acid acting as a highly surface-active contaminant).

Protocol 1: High-Precision Conductometry (Determination of CMC and β )

Causality: Conductometry is prioritized over tensiometry for bulk thermodynamic calculations because it simultaneously yields the CMC and the counterion binding degree ( β ). β is an absolute prerequisite for calculating ΔGm∘​ in ionic systems.

  • Preparation: Prepare a 10 mM stock solution of sodium linoleate in ultra-pure water (18.2 MΩ·cm). Crucial Step: Adjust pH to ~10 using NaOH to suppress the hydrolysis of the linoleate ion into insoluble linoleic acid[2].

  • Titration: Sequentially dilute the stock solution into a thermostated vessel (30.0 ± 0.1 °C). Causality: Temperature control must be absolute; conductivity varies by ~2% per °C, which would skew the slope intersections.

  • Measurement: Record the specific conductivity ( κ ) at each concentration.

  • Data Extraction: Plot κ versus surfactant concentration ( C ). The CMC is identified as the sharp break in the curve. β is calculated as 1−(α2​/α1​) , where α1​ and α2​ are the slopes of the pre-micellar and post-micellar regions, respectively.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Enthalpy ( ΔHm∘​ )

Causality: While ΔHm∘​ can be estimated mathematically via the van 't Hoff equation using temperature-dependent CMC data, this assumes ΔHm∘​ is independent of temperature. For aqueous surfactants, this is false due to the large change in heat capacity ( ΔCp,m∘​ ) associated with the hydrophobic effect. ITC directly measures the heat of demicellization, providing a true, model-independent ΔHm∘​ .

  • Loading: Load the syringe with a concentrated sodium linoleate solution (e.g., 20 mM, well above the CMC). Fill the sample cell with the identical buffer used for the surfactant.

  • Injection Parameters: Program 25 injections of 10 µL each, with a 300-second spacing. Causality: The long spacing allows the heat signal to fully return to baseline, ensuring accurate integration of the endothermic demicellization peaks.

  • Integration: As the cell concentration surpasses the CMC, the heat of dilution drops sharply. The first derivative of the integrated heat curve yields the exact CMC, while the magnitude of the initial peaks yields ΔHdemicellization∘​ (where ΔHm∘​=−ΔHdemicellization∘​ ).

Workflow Start Prepare Sodium Linoleate Solutions (pH 10) Cond Conductometry (Measure Specific Conductivity) Start->Cond ITC Isothermal Titration Calorimetry (Measure Heat Flow) Start->ITC CMC Determine CMC (Intersection of Slopes) Cond->CMC Beta Calculate Counterion Binding (β) Cond->Beta Enthalpy Extract ΔH°_m (Integration of Heat Peaks) ITC->Enthalpy Gibbs Calculate ΔG°_m ΔG°_m = (1+β)RT ln(X_cmc) CMC->Gibbs Beta->Gibbs Entropy Calculate ΔS°_m ΔS°_m = (ΔH°_m - ΔG°_m)/T Enthalpy->Entropy Gibbs->Entropy

Caption: Orthogonal workflow for extracting self-validating thermodynamic parameters of micelles.

Mixed Micellar Systems and Synergistic Thermodynamics

In advanced drug delivery, sodium linoleate is rarely used in isolation. When mixed with cationic surface-active ionic liquids (SAILs) like 1-hexadecyl-3-methylimidazolium chloride (C16mimCl), the system exhibits profound non-ideal synergistic behavior[3].

Using Rubingh’s regular solution theory (RST), the interaction parameter ( βm​ ) for the C16mimCl/sodium linoleate system is highly negative. Interestingly, the βm​ for linoleate is more negative than for oleate[3]. The Causality: The extra π -electrons in the linoleate double bonds generate a stronger electrostatic/cation- π interaction with the imidazolium ring of the SAIL. This synergistic charge neutralization overcomes the inherent steric hindrance of the linoleate tail, drastically lowering the mixed CMC and enabling the formulation of highly stable, ultra-low concentration nanoaggregates[3].

Conclusion

The thermodynamic profile of sodium octadeca-9,12-dienoate is a direct manifestation of its unsaturated molecular geometry. By understanding the causal link between its π -electron hydration, steric hindrance, and entropy-driven micellization, formulation scientists can precisely engineer lipid-based systems. Utilizing rigorous, self-validating protocols like ITC and conductometry ensures that the extracted thermodynamic parameters accurately reflect the true physical state of the micellar dispersion.

References

  • Minardi, R. M., Sierra, B., Rodríguez, J. L., & Schulz, P. C. "The low concentration aggregation of sodium oleate–sodium linoleate aqueous mixtures.
  • Dodiya, A., Girase, M., Patel, K., Parikh, J., & Prajapati, K. "Synergistic Self-Assembly in a Surface-Active Ionic Liquid and an Anionic Surfactant Mixed System: A Comprehensive Physicochemical Analysis." acs.org.
  • "Atomistic simulations of spontaneous formation and structural properties of linoleic acid micelles in water.

Sources

Exploratory

Biophysical Dynamics of Sodium Octadeca-9,12-dienoate in Lipid Bilayers: Mechanisms of Action and Permeation Enhancement

Executive Summary Sodium octadeca-9,12-dienoate, commonly known as sodium linoleate, is the sodium salt of a polyunsaturated 18-carbon fatty acid (18:2, cis,cis-9,12). In biophysical research and pharmaceutical formulati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium octadeca-9,12-dienoate, commonly known as sodium linoleate, is the sodium salt of a polyunsaturated 18-carbon fatty acid (18:2, cis,cis-9,12). In biophysical research and pharmaceutical formulation, it is highly valued for its amphiphilic properties and its profound ability to modulate the physical state of biological membranes. This whitepaper provides an in-depth mechanistic analysis of how sodium linoleate interacts with lipid bilayers, detailing the causality behind its membrane-fluidizing effects, its concentration-dependent phase behaviors, and its application as a potent chemical permeation enhancer in drug delivery systems.

Molecular Architecture and Amphiphilic Topology

The functional behavior of sodium octadeca-9,12-dienoate is dictated by its distinct molecular topology. The molecule consists of two primary domains:

  • Hydrophilic Headgroup: A charged sodium carboxylate moiety that exhibits high affinity for the aqueous-lipid interface.

  • Hydrophobic Tail: An 18-carbon aliphatic chain containing two non-conjugated cis double bonds at the Δ9 and Δ12 positions.

Unlike saturated fatty acids (e.g., stearic acid) which possess a linear, flexible hydrocarbon chain capable of tight van der Waals packing, the cis double bonds in linoleate introduce rigid, ~30-degree steric "kinks" into the acyl tail. This geometric constraint is the fundamental driver of its mechanism of action within lipid bilayers.

Mechanisms of Bilayer Intercalation and Fluidization

Interfacial Anchoring and Core Insertion

When introduced to an aqueous environment containing lipid bilayers (such as liposomes or cellular membranes), sodium linoleate spontaneously partitions into the membrane. The carboxylate headgroup anchors at the polar interface, engaging in electrostatic and hydrogen-bonding interactions with the phospholipid headgroups and interfacial water molecules. Simultaneously, the hydrophobic dienoate tail inserts into the hydrophobic core of the bilayer, aligning parallel to the host lipid acyl chains.

Steric Disruption via the "Kink" Effect

Once inserted, the rigid kinks of the cis-9 and cis-12 double bonds sterically hinder the tight, highly ordered packing of adjacent host lipids. In highly ordered membranes—such as the ceramide-rich lamellae of the stratum corneum or cholesterol-rich microdomains—this steric clash forces neighboring lipid tails apart. The disruption of van der Waals forces increases the cross-sectional area per lipid molecule and introduces free volume into the hydrophobic core.

Induction of Membrane Fluidity

The increase in free volume thermodynamically favors trans-gauche isomerizations in the surrounding lipid tails. As host lipids transition from a rigid all-trans conformation to a more disordered state, the macroscopic microviscosity of the membrane drops 1. This phenomenon, known as membrane fluidization, lowers the gel-to-liquid crystalline phase transition temperature ( Tm​ ) of the bilayer, transforming a rigid barrier into a highly dynamic, permeable matrix.

G A Sodium Octadeca-9,12-dienoate (Aqueous Phase) B Interfacial Adsorption (Carboxylate Anchoring) A->B Partitioning C Hydrophobic Core Insertion (Acyl Chain Penetration) B->C Insertion D Steric Disruption (cis-Double Bond Kinks) C->D Packing disruption E Increased Free Volume & Gauche Defects D->E Thermodynamics F Membrane Fluidization (Microviscosity Drop) E->F Phase transition G Permeability Enhancement (Sub-CMC) F->G < 1.6 mM H Micellization & Lipid Extraction (Supra-CMC: >1.6 mM) F->H > 1.6 mM

Mechanistic pathway of sodium linoleate in lipid bilayers from insertion to fluidization.

Concentration-Dependent Phase Behavior

The biophysical impact of sodium linoleate is strictly concentration-dependent:

  • Sub-CMC (Monomeric State): At lower concentrations, the molecule acts as an intercalating fluidizer. It enhances the permeability of the bilayer without destroying its structural integrity. This is the operational window for its use as a chemical penetration enhancer in transdermal and buccal drug delivery 2.

  • Supra-CMC (Micellar State): Pure sodium linoleate exhibits a Critical Micelle Concentration (CMC) of approximately 1.6 mM 3. Above this threshold, the surfactant forms micelles that can actively extract structural lipids (e.g., cholesterol, ceramides) from the bilayer. This leads to membrane solubilization, pore formation, and potential cytotoxicity, which manifests as skin irritation in dermatological contexts 4.

Quantitative Data Summary

The table below summarizes the biophysical parameters of C18 fatty acid salts, illustrating how the degree of unsaturation directly dictates membrane interaction dynamics.

Fatty Acid SaltChain StructureCMC (mM)Membrane Fluidity ImpactPermeation Enhancement ( Emax​ )
Sodium Stearate 18:0 (Saturated)~1.0Minimal (Stabilizes gel phase)Low
Sodium Oleate 18:1 (cis-9)~1.5 - 2.0ModerateModerate
Sodium Linoleate 18:2 (cis-9,12)~1.6High (Strong fluidization)High

Self-Validating Experimental Protocols

To rigorously study the mechanism of action of sodium octadeca-9,12-dienoate, experiments must be designed with built-in validation steps to differentiate true bilayer fluidization from artifactual micellar solubilization.

Protocol A: Membrane Fluidity Quantification via DPH Fluorescence Anisotropy

Rationale & Causality: 1,6-Diphenyl-1,3,5-hexatriene (DPH) is a rigid, rod-like fluorophore that partitions exclusively into the hydrophobic core of the lipid bilayer. When excited by polarized light, its emission polarization (anisotropy) is inversely proportional to its rotational diffusion rate. By measuring DPH anisotropy, we directly quantify the microviscosity (fluidity) of the acyl chain environment. If sodium linoleate increases free volume, DPH rotates more freely, and anisotropy decreases.

Step-by-Step Methodology:

  • LUV Preparation: Hydrate 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid films in HEPES buffer. Extrude 11 times through a 100 nm polycarbonate membrane. Causality: Extrusion creates Large Unilamellar Vesicles (LUVs) of uniform size, eliminating light scattering artifacts inherent to multilamellar vesicles (MLVs).

  • Validation Check (DLS): Confirm LUV size (~100 nm) and low polydispersity index (PDI < 0.1) via Dynamic Light Scattering.

  • DPH Labeling: Add DPH (dissolved in THF) to the LUV suspension at a lipid-to-probe ratio of 250:1. Incubate in the dark at 25°C for 1 hour to allow complete partitioning into the bilayer core.

  • Linoleate Titration: Aliquot the labeled LUVs and add sodium linoleate at sub-CMC concentrations (e.g., 0.1 mM to 1.0 mM). Causality: Staying strictly below the 1.6 mM CMC ensures the bilayer remains intact and prevents micellar extraction of the DPH probe.

  • Polarization Measurement: Measure fluorescence using a spectrofluorometer equipped with polarizing filters (Excitation: 358 nm, Emission: 430 nm). Calculate anisotropy ( r ) using the standard equation r=(IVV​−G⋅IVH​)/(IVV​+2G⋅IVH​) .

Workflow S1 1. LUV Preparation (Extrusion) S2 2. DLS Validation (Size/PDI Check) S1->S2 S3 3. DPH Probe Labeling S2->S3 S4 4. Sub-CMC Titration (< 1.6 mM) S3->S4 S5 5. Fluorescence Polarization S4->S5 S6 6. Anisotropy Calculation S5->S6

Step-by-step workflow for assessing membrane fluidity using DPH fluorescence polarization.

Protocol B: In Vitro Permeation Enhancement via Franz Diffusion Cells

Rationale & Causality: To translate microscopic fluidization into macroscopic drug delivery metrics, a Franz diffusion cell is utilized. Sodium linoleate is co-administered with a hydrophilic model active pharmaceutical ingredient (API). By fluidizing the highly ordered intercellular lipid lamellae of the stratum corneum, linoleate reduces the diffusional resistance, thereby increasing the steady-state flux of the API.

Step-by-Step Methodology:

  • Membrane Mounting: Mount dermatomed porcine skin (or a synthetic lipid membrane equivalent) between the donor and receptor compartments of a Franz diffusion cell.

  • Equilibration: Fill the receptor chamber with PBS (pH 7.4) and equilibrate at 32°C for 30 minutes. Causality: This standardizes the hydration state and thermodynamic activity of the stratum corneum lipids prior to enhancer exposure.

  • Validation Check (TEWL): Measure Transepidermal Water Loss (TEWL) or electrical resistance across the membrane. Causality: A sudden spike in TEWL or drop in resistance indicates a macroscopic tear in the tissue, invalidating the diffusion data. Discard compromised samples.

  • Dosing: Apply the donor solution containing the model API and sodium linoleate (at optimized enhancer concentrations).

  • Sampling & Sink Conditions: Withdraw 200 µL aliquots from the receptor chamber at predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), immediately replacing the volume with fresh buffer. Causality: Continuous volume replacement maintains "sink conditions," ensuring the concentration gradient—the primary thermodynamic driving force for passive diffusion—remains constant throughout the assay.

  • Quantification: Analyze the aliquots via HPLC to determine the cumulative amount of API permeated and calculate the enhancement ratio ( ER ) compared to a linoleate-free control.

Conclusion

Sodium octadeca-9,12-dienoate operates as a highly effective membrane modulator due to the precise stereochemistry of its di-unsaturated acyl tail. By inserting into lipid bilayers and leveraging the steric bulk of its cis double bonds, it disrupts lipid packing, increases free volume, and fluidizes the membrane. When applied judiciously below its critical micelle concentration, it serves as a powerful, non-destructive permeation enhancer, making it an invaluable tool in the rational design of advanced transdermal and transmucosal drug delivery systems.

References

  • Direct Membrane Penetration and Cytosolic Delivery of Nanoparticles via Electrostatically Bound Amphiphiles. ACS Applied Materials & Interfaces. 3

  • Fluidization of Membrane Lipids Enhances the Tolerance of Saccharomyces cerevisiae to Freezing and Salt Stress. Applied and Environmental Microbiology. 1

  • Effect of Alkyl Structure (Straight Chain/Branched Chain/Unsaturation) of C18 Fatty Acid Sodium Soap on Skin Barrier Function. MDPI. 4

  • New Insights on the Mechanism of Fatty Acids as Buccal Permeation Enhancers. MDPI. 2

  • Effect of linoleic acid metabolites on Na(+)/K(+) pump current in N20.1 oligodendrocytes: role of membrane fluidity. PubMed. 5

Sources

Foundational

phase behavior of sodium octadeca-9,12-dienoate in aqueous solutions

An In-depth Guide to the Aqueous Phase Behavior of Sodium Octadeca-9,12-dienoate (Sodium Linoleate) Abstract Sodium octadeca-9,12-dienoate, the sodium salt of the essential fatty acid linoleic acid, is an anionic surfact...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Aqueous Phase Behavior of Sodium Octadeca-9,12-dienoate (Sodium Linoleate)

Abstract

Sodium octadeca-9,12-dienoate, the sodium salt of the essential fatty acid linoleic acid, is an anionic surfactant of significant interest in the pharmaceutical and cosmetic industries.[1] Its amphiphilic nature drives self-assembly in aqueous solutions, forming a variety of supramolecular structures ranging from simple micelles to complex lyotropic liquid crystalline phases. Understanding and controlling this phase behavior is critical for applications such as drug solubilization, emulsion stabilization, and the development of advanced lipid-based drug delivery systems.[1][2] This technical guide provides a comprehensive exploration of the principles governing the self-assembly of sodium linoleate in water, the characteristics of the resulting phases, key environmental factors influencing phase transitions, and the experimental methodologies used for their characterization.

Introduction to Sodium Linoleate: A Molecular Perspective

Sodium linoleate is an amphiphilic molecule composed of a long, hydrophobic hydrocarbon tail (an 18-carbon chain with two cis-double bonds at the 9th and 12th positions) and a hydrophilic carboxylate headgroup.[3] This dual nature is the fundamental driver of its surface-active properties and its behavior in aqueous environments.

  • Molecular Formula: C₁₈H₃₁NaO₂

  • Appearance: White to off-white powder or flakes.

  • Solubility: Soluble in water, where it forms stable solutions or dispersions.

Its utility in drug development is primarily due to its role as an emulsifier, surfactant, and viscosity-controlling agent.[1][2] Furthermore, as a derivative of an essential fatty acid, it offers a high degree of biocompatibility, making it a valuable excipient in formulations.

The Energetics of Self-Assembly

The spontaneous organization of sodium linoleate molecules in water is not a random process but is governed by well-defined thermodynamic principles. The primary driving force is the hydrophobic effect , which describes the energetic penalty of exposing the nonpolar hydrocarbon tails to the highly structured hydrogen-bonding network of water. To minimize this unfavorable interaction, the molecules aggregate, sequestering their hydrophobic tails away from the water while keeping their hydrophilic headgroups in contact with the aqueous phase.

The Critical Micelle Concentration (CMC)

At very low concentrations, sodium linoleate exists as individual monomers. As the concentration is increased, it reaches a threshold known as the Critical Micelle Concentration (CMC) . Above this point, the monomers spontaneously assemble into organized aggregates called micelles.[4][5] This transition is marked by a sharp change in the physicochemical properties of the solution, such as surface tension and conductivity.[5] The CMC is a crucial parameter, as it defines the onset of the surfactant's primary functions like solubilization and detergency.

The Role of the Surfactant Packing Parameter

The geometry of the aggregates formed (spherical micelles, cylindrical micelles, bilayers, etc.) is dictated by the effective geometry of the surfactant molecule, which can be predicted by the critical packing parameter (P). This dimensionless number relates the volume of the hydrophobic tail (v), the area of the hydrophilic headgroup at the aggregate interface (a), and the critical length of the tail (lc):

P = v / (a * lc)

Different values of P favor different structures, providing a causal link between molecular shape and macroscopic phase behavior. For instance, a larger headgroup area favors curved structures like spherical micelles (P < 1/3), while a balance between headgroup and tail size favors planar bilayers (P ≈ 1).

Phase Diagram of Sodium Linoleate in Aqueous Solution

As the concentration of sodium linoleate and/or the temperature of the system is varied, it transitions through a series of distinct phases. While the complete phase diagram for sodium linoleate is complex, a conceptual model can be constructed based on extensive studies of the closely related surfactant, sodium oleate.[6]

G cluster_conc Increasing Surfactant Concentration Monomers Monomers (Individual Molecules) Micelles Isotropic Micellar Phase (L1) (Spherical/Cylindrical Micelles) Monomers->Micelles Monomers->Micelles > CMC Hexagonal Hexagonal Phase (H1) (Packed Cylinders) Micelles->Hexagonal Micelles->Hexagonal Higher Conc. Lamellar Lamellar Phase (Lα) (Stacked Bilayers) Hexagonal->Lamellar Hexagonal->Lamellar Even Higher Conc.

  • Isotropic Micellar Phase (L₁): At concentrations just above the CMC, sodium linoleate forms spherical micelles. As the concentration increases further, these can grow into cylindrical or worm-like micelles, leading to a significant increase in solution viscosity.[6]

  • Hexagonal Phase (H₁): At higher concentrations (for sodium oleate, this occurs around 18 wt%), the cylindrical micelles become so crowded that they pack into a long-range, ordered hexagonal array.[6] This phase is highly viscous and optically anisotropic (birefringent).

  • Lamellar Phase (Lα): At even higher surfactant concentrations, the system can form a lamellar phase, which consists of stacked bilayers of sodium linoleate separated by layers of water.[7][8] This structure is similar to that of biological membranes.

  • Cubic Phases: Under specific conditions, highly ordered and viscous cubic phases can also form, which consist of complex, continuous lipid bilayers arranged in a cubic lattice.[8]

Key Factors Influencing Phase Behavior

The precise boundaries of these phases are highly sensitive to environmental conditions. For drug development professionals, understanding these sensitivities is paramount for creating stable and reproducible formulations.

Effect of Temperature

Temperature has a profound effect on both the CMC and the stability of liquid crystalline phases.

  • CMC and Temperature: For sodium oleate, a close analog, the CMC has been shown to decrease as temperature decreases from 305.0 K to 288.0 K.[9] This counter-intuitive behavior is related to changes in water structure and the thermodynamics of micellization.

  • Phase Transitions: Increasing temperature generally increases the fluidity of the hydrocarbon tails, which can induce transitions between different liquid crystalline phases or lead to the "melting" of a liquid crystal into an isotropic micellar solution.[6]

Effect of pH and Electrolytes

As an anionic surfactant, the behavior of sodium linoleate is strongly influenced by the ionic environment.

  • pH: The carboxylate headgroup of sodium linoleate is the conjugate base of linoleic acid. At lower pH, a portion of the headgroups will become protonated, forming the uncharged linoleic acid. This reduces the effective headgroup area and the electrostatic repulsion between molecules, drastically altering the packing parameter and favoring less curved structures. The ratio of the acid to its salt form is a key determinant of the resulting phase.[8]

  • Electrolytes: The addition of salts (e.g., NaCl) introduces counter-ions (Na⁺) that screen the electrostatic repulsion between the negatively charged carboxylate headgroups.[10] This shielding allows the surfactant molecules to pack more closely, promoting micelle formation at a lower concentration.[5][11]

ConditionParameterValueSource
TemperatureCMC of Sodium Oleate9.49 × 10⁻⁴ mol/L[9]
(at 305.0 K)
TemperatureCMC of Sodium Oleate6.85 × 10⁻⁴ mol/L[9]
(at 288.0 K)
TemperatureSurface Tension (6x10⁻⁵ M NaOL)37.88 mN/m[9]
(at 294.9 K)
TemperatureSurface Tension (6x10⁻⁵ M NaOL)40.71 mN/m[9]
(at 281.9 K)
ConcentrationH₁ Phase Formation (Sodium Oleate)~18 wt%[6]

Table 1: Quantitative data for Sodium Oleate, a close structural analog of Sodium Linoleate, under various conditions.

Experimental Methodologies for Characterization

A multi-faceted experimental approach is required to fully characterize the phase behavior of sodium linoleate. The choice of technique is driven by the specific property being investigated.

G A Prepare Aqueous Solutions (Varying Concentrations) B Determine CMC A->B E Identify Liquid Crystalline Phases (for Conc. > CMC) A->E C Tensiometry B->C Surface Property D Conductivity B->D Bulk Property H Construct Phase Diagram C->H D->H F Polarized Light Microscopy (PLM) E->F Optical Anisotropy G Small-Angle X-ray Scattering (SAXS) E->G Nanostructure F->H G->H

Protocol: Determination of the Critical Micelle Concentration via Tensiometry

This method is based on the principle that surfactants lower the surface tension of water. Below the CMC, surface tension decreases steadily with concentration. Above the CMC, the surface becomes saturated with monomers, and the surface tension remains nearly constant.[5]

Methodology (Du Noüy Ring Method):

  • Preparation of Solutions: Prepare a stock solution of sodium linoleate in high-purity deionized water at a concentration well above the expected CMC (e.g., 10 mM). Prepare a series of dilutions from the stock solution.

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's specifications.

  • Measurement:

    • Begin with the most dilute solution. Pour the solution into the sample vessel.

    • Lower the platinum ring until it is fully submerged.

    • Slowly raise the ring. The instrument will measure the force required to pull the ring through the liquid-air interface. This force is proportional to the surface tension.

    • Thoroughly clean and dry the ring and vessel between each measurement to prevent cross-contamination.

  • Data Analysis: Plot the measured surface tension (in mN/m) as a function of the logarithm of the sodium linoleate concentration. The resulting graph will show two distinct linear regions. The intersection point of the lines fitted to these regions corresponds to the CMC.[5]

Protocol: Identification of Liquid Crystalline Phases

Methodology A: Polarized Light Microscopy (PLM)

This technique is invaluable for the initial identification of anisotropic phases (e.g., hexagonal, lamellar), which are birefringent and produce characteristic optical textures when viewed between crossed polarizers. Isotropic phases (micellar, cubic) appear dark.[8]

  • Sample Preparation: Place a small drop of the sodium linoleate solution onto a clean microscope slide. Gently place a coverslip over the drop, avoiding air bubbles.

  • Microscope Setup: Place the slide on the stage of a polarizing microscope.

  • Observation:

    • View the sample between crossed polarizers.

    • Isotropic phases (L₁ and cubic) will appear uniformly dark (extinguished).

    • Anisotropic phases will exhibit birefringence, appearing bright with distinct textures. For example, the hexagonal phase often shows fan-like textures, while the lamellar phase may show "Maltese cross" patterns.

    • Record images at different concentrations and temperatures (using a heated stage) to map out the phase boundaries.

Methodology B: Small-Angle X-ray Scattering (SAXS)

SAXS is the definitive technique for unambiguously determining the structure and dimensions of nanostructured phases.[8][12] The ordered arrangement of micelles or bilayers in liquid crystalline phases diffracts X-rays, producing a characteristic scattering pattern.

  • Scattering Pattern Analysis:

    • Lamellar (Lα): Produces a series of peaks with spacing ratios of 1 : 2 : 3 : 4...

    • Hexagonal (H₁): Produces peaks with spacing ratios of 1 : √3 : √4 : √7...

    • Cubic: Produces more complex patterns corresponding to its specific cubic lattice type (e.g., Pn3m, Ia3d).[13]

The position of the first peak allows for the calculation of the primary lattice parameter (e.g., the distance between adjacent cylinders in the hexagonal phase).

Conclusion and Outlook

The is a rich and complex field, governed by a delicate balance of intermolecular forces. A thorough understanding of its tendency to form micelles and various liquid crystalline phases in response to changes in concentration, temperature, and ionic strength is fundamental to its application in advanced sciences. For researchers and drug development professionals, the ability to predict and control these phases is the key to designing stable, effective, and biocompatible formulations. Future research will likely focus on the phase behavior in more complex, multi-component systems that mimic biological environments, further unlocking the potential of this versatile surfactant.

References

  • Ataman Kimya. (n.d.). SODIUM LINOLEATE. Retrieved from [Link]

  • Ataman Kimya. (n.d.). SODIUM LINOLEATE. Retrieved from [Link]

  • COSMILE Europe. (n.d.). SODIUM LINOLEATE – Ingredient - surfactant. Retrieved from [Link]

  • AIP Publishing. (2021). Test Phase Behavior to Surfactant Compatible: Literature Review. Retrieved from [Link]

  • IntechOpen. (2021). Experimental and Computational Modeling of Microemulsion Phase Behavior. Retrieved from [Link]

  • ResearchGate. (n.d.). Phase Behaviour Methods for the Evaluation of Surfactants for Chemical Flooding at Higher Temperature Reservoir Conditions | Request PDF. Retrieved from [Link]

  • PubMed. (2022). Experimental techniques to study protein-surfactant interactions: New insights into competitive adsorptions via drop subphase and interface exchange. Retrieved from [Link]

  • Science Alert. (2014). Mechanism of Surfactant in Microemulsion Phase Behaviour. Retrieved from [Link]

  • ResearchGate. (2014). Temperature and Concentration Effects of Aqueous Solution of Sodium Octanoate on Micelle Formation Measured by Small angle X-ray Scattering. Retrieved from [Link]

  • Scilit. (n.d.). Studies on the phase properties of lyotropic liquid crystals of Brij35/sodium oleate/oleic acid/water system: By means of polarizing microscope, SAXS, 2H-NMR and rheological methods. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Phase behavior in the biologically important oleic acid/sodium oleate/water system. Retrieved from [Link]

  • Sci-Hub. (n.d.). Phase behavior in the biologically important oleic acid/sodium oleate/water system. Retrieved from [Link]

  • PubMed. (1984). Liquid crystalline phase formation by cholesterol in aqueous fatty acid salt solutions. Retrieved from [Link]

  • SciSpace. (n.d.). The structure of the liquid-crystalline phases of lipid-water systems. Retrieved from [Link]

  • MDPI. (2024). Effects of Temperature on Spodumene Flotation and Gas–Liquid Interface of Sodium Oleate Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular dynamics study of the effect of temperature on the flotation behavior of sodium oleate on the surface of diaspore. Retrieved from [Link]

  • Lund University Research Portal. (2018). Phase behavior in the biologically important oleic acid/sodium oleate/water system. Retrieved from [Link]

  • MDPI. (2023). Design of Liquid Crystal Materials Based on Palmitate, Oleate, and Linoleate Derivatives for Optoelectronic Applications. Retrieved from [Link]

  • MDPI. (n.d.). Dispersions of Liquid Crystalline Phases of the Monoolein/Oleic Acid/Pluronic F127 System. Retrieved from [Link]

  • ResearchGate. (2026). Shear rheology and phase behaviour of sodium oleate/water mixtures. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (n.d.). The micelle formation of cationic and anionic surfactants in aqueous medium: Determination of CMC and thermodynamic parameters at different temperature. Retrieved from [Link]

  • PubMed. (2018). Phase behavior in the biologically important oleic acid/sodium oleate/water system. Retrieved from [Link]

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

  • MDPI. (2021). A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. Retrieved from [Link]

  • ACS Publications. (n.d.). Salt Effects on the Phase Behavior and Cocrystallization Kinetics of POCB–Water Mixtures. Retrieved from [Link]

Sources

Exploratory

Sodium Octadeca-9,12-dienoate: A Comprehensive Guide to Exact Mass, Lipidomics, and Formulation Dynamics

Executive Summary Sodium octadeca-9,12-dienoate, universally known as sodium linoleate, is the sodium salt of linoleic acid—an essential omega-6 polyunsaturated fatty acid (PUFA). In the realm of biochemical research and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium octadeca-9,12-dienoate, universally known as sodium linoleate, is the sodium salt of linoleic acid—an essential omega-6 polyunsaturated fatty acid (PUFA). In the realm of biochemical research and pharmaceutical development, this compound serves a dual mandate. Biologically, it is a critical precursor in the arachidonic acid signaling cascade. Pharmaceutically, its unique amphiphilic structure makes it a highly effective penetration enhancer for transdermal and intracellular drug delivery systems.

This technical guide provides an in-depth analysis of the precise physicochemical properties of sodium linoleate, focusing on its exact mass and molecular weight. Furthermore, it details field-proven, self-validating analytical workflows for lipidomic quantification and explores the mechanistic causality behind its use in advanced nanocarrier formulations.

Physicochemical Profiling & Mass Spectrometry Fundamentals

In high-resolution mass spectrometry (HRMS) and lipidomics, distinguishing targeted lipids from a vast background of isobaric and isomeric species requires sub-ppm mass accuracy. The molecular weight (an average mass based on natural isotopic abundance) is insufficient for this task. Instead, researchers must rely on the exact mass (calculated using the monoisotopic mass of the most abundant isotopes: ^12C, ^1H, ^16O, ^23Na).

For sodium octadeca-9,12-dienoate, the exact mass acts as a unique structural fingerprint, allowing for precise identification in complex biological matrices [1].

Quantitative Physicochemical Data
PropertyValueScientific Rationale / Source
IUPAC Name sodium (9Z,12Z)-octadeca-9,12-dienoateStandardized nomenclature denoting the two cis double bonds [1].
Molecular Formula C₁₈H₃₁NaO₂Represents the deprotonated linoleate anion paired with a sodium cation [1].
Molecular Weight 302.43 g/mol Average mass used for bulk stoichiometric formulation and molarity calculations [1].
Exact Mass 302.22217 DaCritical for HRMS. Calculated via monoisotopic masses of constituent atoms [1].
Monoisotopic Mass 302.22217 DaIdentical to exact mass; used to set the isolation window in Orbitrap/TOF MS[1].
Topological Polar Surface Area 40.1 ŲIndicates moderate polarity, localized entirely at the carboxylate headgroup [1].
Rotatable Bonds 14Confers high conformational flexibility to the aliphatic tail [1].

High-Resolution Analytical Workflow (Lipidomics)

Quantifying sodium linoleate in biological tissues or plasma requires a robust extraction and detection protocol. Because lipids are prone to oxidation and matrix suppression effects during electrospray ionization (ESI), the workflow must be designed as a self-validating system .

Protocol: Absolute Quantification via LC-HRMS

Step 1: Matrix Aliquoting & Stabilization

  • Action: Transfer 100 µL of plasma (or 10 mg of homogenized tissue) into a 2 mL microcentrifuge tube. Immediately add 10 µL of Butylated Hydroxytoluene (BHT, 50 µg/mL).

  • Causality: The two cis-double bonds in the linoleate tail are highly susceptible to lipid peroxidation. BHT acts as a radical scavenger, halting oxidative degradation during sample handling and ensuring the measured concentration reflects the true in vivo state [2].

Step 2: Internal Standard (IS) Spiking (The Self-Validating Mechanism)

  • Action: Spike the sample with 10 µL of deuterated linoleic acid (18:2-d4, 1 µg/mL) before introducing any extraction solvents.

  • Self-Validation: By introducing the heavy-isotope standard at the very beginning of the protocol, any subsequent analyte loss (due to incomplete phase separation, adherence to plasticware, or ion suppression in the MS source) will affect the endogenous linoleate and the IS equally. The final quantification relies on the Analyte/IS peak area ratio, automatically correcting for recovery variations and validating the accuracy of the run [2].

Step 3: Biphasic Solvent Extraction

  • Action: Add 500 µL of chilled Methanol and 1000 µL of Dichloromethane (CH₂Cl₂). Vortex vigorously for 10 minutes, then centrifuge at 3000 rpm for 5 minutes.

  • Causality: This modified Bligh-Dyer method creates a biphasic partition. Methanol precipitates proteins and retains polar metabolites in the upper aqueous layer, while the hydrophobic linoleate partitions efficiently into the dense, lower CH₂Cl₂ organic layer [4].

Step 4: Organic Phase Recovery & LC-MS/MS Analysis

  • Action: Extract the lower organic phase, evaporate to dryness under nitrogen, and reconstitute in 100 µL of Isopropanol/Methanol (1:1). Inject onto an Amide LC column coupled to an Orbitrap HRMS operating in negative electrospray ionization (ESI-) mode. Monitor the exact mass of the deprotonated linoleate anion (m/z ~279.2324).

HRMS_Workflow A Biological Matrix (Tissue/Plasma + BHT) B Internal Standard Spike (18:2-d4 Linoleate) A->B C Biphasic Extraction (CH2Cl2 / MeOH) B->C D Liquid Chromatography (Amide Column Separation) C->D E Electrospray Ionization (Negative Mode, m/z 279.2324) D->E F High-Resolution MS (Orbitrap / TOF) E->F

LC-HRMS workflow for absolute quantification of sodium linoleate.

Pharmaceutical Applications: Membrane Penetration & Nanocarrier Delivery

Beyond its biological role, sodium linoleate is heavily utilized in formulation science as a potent penetration enhancer. Its efficacy is directly tied to its specific molecular geometry.

The "Kink" Effect and Membrane Fluidity

Sodium linoleate possesses an 18-carbon aliphatic chain with two cis double bonds at the 9 and 12 positions. Causality: Unlike saturated fatty acids (e.g., stearate) which have straight, rigid tails that pack tightly, the cis bonds in linoleate introduce a rigid 30-degree "kink" in the hydrophobic tail. When sodium linoleate intercalates into the stratum corneum or a cellular phospholipid bilayer, these kinks sterically hinder the tight packing of adjacent lipid acyl chains. This disruption increases the free volume and fluidity of the membrane, significantly lowering its phase transition temperature and allowing pharmaceutical agents to permeate the barrier more freely.

Bypassing Endocytosis via Electrostatically Bound Amphiphiles

Recent advances in intracellular drug delivery leverage sodium linoleate to alter the cellular uptake mechanisms of nanocarriers. Typically, cationic nanocarriers (like polyacrylate-coated quantum dots) enter cells via endocytosis, leading to entrapment and degradation within lysosomes.

By electrostatically binding the anionic carboxylate head of sodium linoleate to the surface of a cationic nanocarrier, researchers create a lipophilic complex with a near-zero surface charge. Mechanistic Rationale: This amphiphilic coating allows the nanocarrier to directly penetrate the hydrophobic core of the cell membrane, completely bypassing the endosomal pathway. This results in rapid cytosolic delivery and enables targeted accumulation in hydrophobic organelles, such as mitochondria [3].

Penetration_Mechanism N1 Sodium Linoleate (Amphiphilic Anion) N3 Electrostatic Binding (Near-Zero Surface Charge) N1->N3 N2 Cationic Nanocarrier (e.g., Polyacrylate QD) N2->N3 N4 Lipid Bilayer Disruption (cis-9, cis-12 Kink Effect) N3->N4 N5 Direct Membrane Penetration (Bypassing Endocytosis) N4->N5 N6 Cytosolic & Mitochondrial Drug Delivery N5->N6

Mechanism of sodium linoleate as a nanocarrier penetration enhancer.

References

  • National Center for Biotechnology Information (PubChem). "Sodium Linoleate | C18H31NaO2 | CID 23676150 - PubChem." NIH.[Link]

  • Quehenberger, O., et al. "High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry." LIPID MAPS / PMC.[Link]

  • Mandal, S., et al. "Direct Membrane Penetration and Cytosolic Delivery of Nanoparticles via Electrostatically Bound Amphiphiles." ACS Applied Materials & Interfaces.[Link]

  • Bio-protocol. "Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH)." Bio-protocol.[Link]

Foundational

Thermal Stability Profile of Sodium Octadeca-9,12-dienoate: A Comprehensive Guide for Drug Development

Introduction: The Formulation Context Sodium octadeca-9,12-dienoate (commonly known as sodium linoleate, CAS 822-17-3) is the sodium salt of linoleic acid, a naturally occurring polyunsaturated fatty acid (PUFA). In mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Formulation Context

Sodium octadeca-9,12-dienoate (commonly known as sodium linoleate, CAS 822-17-3) is the sodium salt of linoleic acid, a naturally occurring polyunsaturated fatty acid (PUFA). In modern pharmaceutical development, it is increasingly utilized as a biodegradable anionic surfactant, a permeation enhancer in transdermal delivery, and a structural component in specialized liposomal bilayers,[1].

However, its unique chemical architecture—specifically the bis-allylic methylene group located at C11 between the C9 and C12 double bonds—renders it highly susceptible to thermal and oxidative degradation[2]. For drug development professionals, understanding the thermal stability profile of this excipient is not merely an academic exercise; it is a critical prerequisite for determining sterilization viability (e.g., autoclaving vs. aseptic filtration), hot-melt extrusion parameters, and long-term shelf-life stability.

Thermodynamic and Kinetic Degradation Mechanisms

As an Application Scientist, I approach the thermal degradation of sodium octadeca-9,12-dienoate by dividing it into two distinct mechanistic pathways dictated by the atmospheric environment:

A. Thermal Auto-oxidation (Aerobic Environment)

When exposed to heat in the presence of oxygen, the degradation is kinetically driven by free-radical auto-oxidation.

  • Initiation: Thermal energy (or trace transition metals) catalyzes the abstraction of a hydrogen atom from the highly reactive C11 bis-allylic position, forming a resonance-stabilized pentadienyl radical[2].

  • Propagation: Molecular oxygen rapidly adds to this radical to form a peroxy radical, which subsequently abstracts another hydrogen from an adjacent lipid molecule to form a primary hydroperoxide[2].

  • Termination & Cleavage: At elevated temperatures (>100 °C), these hydroperoxides are thermally unstable. They undergo homolytic cleavage (β-scission) into alkoxy radicals, rapidly degrading into volatile secondary products such as hexanal, 2,4-decadienal, and other short-chain aldehydes[3],[4].

B. Thermal Cleavage and Polymerization (Anaerobic Environment)

In a strictly inert atmosphere (e.g., Nitrogen or Argon), the molecule relies solely on its intrinsic thermodynamic stability. The strong ionic interactions of the sodium carboxylate headgroup give it a relatively high melting point (~192 °C) compared to free linoleic acid[1],[5]. Beyond this temperature, the molecule undergoes decarboxylation, cis-to-trans isomerization, and eventually Diels-Alder cross-linking (polymerization) of the conjugated dienes.

Pathway NaLin Sodium Octadeca-9,12-dienoate (Intact) Radical Bis-allylic Radical (C11 H-Abstraction) NaLin->Radical Heat / Trace Metals Peroxy Peroxy Radical (+O2 Addition) Radical->Peroxy O2 (Aerobic) Polymer Oligomers/Polymers (Anaerobic Crosslinking) Radical->Polymer Anaerobic / >190°C Hydroperoxide Hydroperoxide (Primary Oxidation) Peroxy->Hydroperoxide H-Transfer Volatiles Aldehydes & Ketones (β-scission) Hydroperoxide->Volatiles >100°C Cleavage

Thermal and oxidative degradation pathways of sodium octadeca-9,12-dienoate.

Quantitative Thermal Profiling Data

To establish a predictive model for formulation stability, we rely on Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The table below synthesizes the critical thermal benchmarks,[6],[5],[1].

Physicochemical PropertyValueAnalytical Method / ConditionCausality in Formulation Design
Molecular Weight 302.43 g/mol ComputedBaseline for stoichiometric API interactions.
Melting Point (Tm) 191 °C – 193 °CDSC (N2 atmosphere)Defines the absolute upper limit for thermal processing (e.g., hot-melt extrusion).
Oxidation Onset Temp ~130 °C – 150 °CHigh-Pressure DSC (O2)Indicates the threshold of rapid auto-oxidation; dictates the necessity of antioxidants.
Decomposition Temp (Td) > 200 °CTGA (N2 atmosphere)Mass loss begins via decarboxylation and carbon chain scission; limits sterilization options.

Experimental Workflow: Self-Validating Thermal Analysis

Standardizing the thermal analysis protocol is non-negotiable. The following workflow utilizes a self-validating system to ensure that the observed mass loss or enthalpic events are strictly attributable to the sodium octadeca-9,12-dienoate sample, eliminating false positives from instrument drift or atmospheric contamination.

Workflow Prep 1. Sample Prep (Desiccation) Blank 2. Blank Run (Baseline Validation) Prep->Blank TGA 3. TGA/DSC Run (10°C/min, N2/O2) Blank->TGA Drift <0.01mg Kinetics 4. Mass Balance (Post-Run Validation) TGA->Kinetics Residual Weight Check

Self-validating TGA-DSC workflow for thermal stability profiling.

Step-by-Step Methodology

Step 1: Sample Preparation and Conditioning

  • Action: Store the sodium octadeca-9,12-dienoate powder under an inert argon or nitrogen atmosphere at < -10 °C prior to use[1].

  • Causality: The compound is highly hygroscopic and air-sensitive. Pre-exposure to ambient humidity and oxygen will initiate premature hydroperoxide formation, which artificially lowers the measured oxidation onset temperature during analysis.

Step 2: Baseline Validation (Self-Validation Checkpoint 1)

  • Action: Run an empty alumina crucible through the programmed temperature ramp (25 °C to 400 °C at 10 °C/min) under a 50 mL/min N2 purge.

  • Causality: This validates the microbalance stability. If the baseline drift exceeds ±0.01 mg, the instrument must be recalibrated. This ensures that any subsequent mass loss is purely from the degradation of the linoleate salt, not buoyancy effects or sensor drift.

Step 3: TGA-DSC Execution (Anaerobic vs. Aerobic Profiling)

  • Action: Load 5.0 ± 0.1 mg of the sample into the crucible. Run two parallel analyses: one under N2 (inert) and one under O2 (oxidative).

  • Causality: The N2 run isolates pure thermal decomposition (cleavage of the hydrocarbon tail), while the O2 run maps the auto-oxidation kinetics. Comparing the two profiles quantifies the oxidative vulnerability of the formulation.

Step 4: Post-Run Mass Balance (Self-Validation Checkpoint 2)

  • Action: After cooling, weigh the residual char in the crucible on an external analytical balance and compare it to the final TGA software readout.

  • Causality: A discrepancy of >0.5% between the external balance and the TGA readout indicates off-gassing condensation on the hang-down wire, invalidating the kinetic decay curve. If validated, extract the onset of mass loss (Td) to calculate the activation energy (Ea) of degradation.

Formulation Implications & Mitigation Strategies

Given its thermal profile, sodium octadeca-9,12-dienoate cannot withstand standard steam sterilization (autoclaving at 121 °C for 15 minutes in ambient air) without significant oxidative degradation. The resulting volatile aldehydes[3],[4] are highly reactive and will cross-link with active pharmaceutical ingredients (APIs) containing primary amines via Schiff base formation, destroying drug efficacy.

Strategic Mitigations:

  • Sterilization: Formulations containing this excipient must be sterilized via aseptic filtration (0.22 µm) or terminal sterilization under a strict vacuum/nitrogen backfill.

  • Antioxidant Integration: The addition of chain-breaking antioxidants (e.g., α-tocopherol) and metal chelators (e.g., EDTA) is mandatory to terminate the peroxy radical propagation phase during any high-shear mixing or moderate thermal processing.

References

  • Title: SODIUM LINOLEATE - Ataman Kimya Source: atamanchemicals.com URL:

  • Title: CID 44134802 | C18H31NaO2 - PubChem - NIH Source: nih.gov URL: [6]

  • Title: Thermal Stability of Oleic Acid and Ethyl Linoleate - TDX Source: tdx.cat URL: [2]

  • Title: Sodium Linoleate 95.0+%, TCI America 5 g | Buy Online - Fisher Scientific Source: fishersci.com URL: [5]

  • Title: Sodium linoleate - Chem-Impex Source: chemimpex.com URL: [1]

  • Title: A detailed identification study on high-temperature degradation products of oleic and linoleic acid methy esters by GC–MS and GC–FTIR - ResearchGate Source: researchgate.net URL: [3]

  • Title: Antimutagenic effect of volatile decomposition products from thermally oxidized linoleate Source: nih.gov URL: [4]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of Sodium Octadeca-9,12-dienoate (Sodium Linoleate)

Audience: Researchers, scientists, and drug development professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary As a Senior Application Scientist, I have designed this protocol to address th...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

As a Senior Application Scientist, I have designed this protocol to address the specific chemical vulnerabilities of polyunsaturated fatty acids (PUFAs) during salt formation. Sodium octadeca-9,12-dienoate (sodium linoleate) is a critical amphiphilic reagent used in lipid nanoparticle (LNP) formulation, liposomal drug delivery, and in vitro metabolic assays. This guide provides a self-validating, high-yield saponification workflow that strictly preserves the delicate bis-allylic diene system of linoleic acid.

Mechanistic Rationale & E-E-A-T Principles

To ensure scientific integrity and reproducible yields, this protocol is built upon three mechanistic pillars:

  • Solvent Selection & Phase Causality: The synthesis utilizes 70% aqueous ethanol. Pure water cannot solvate the hydrophobic C18 hydrocarbon tail of linoleic acid, while absolute ethanol poorly dissolves the highly polar sodium hydroxide. The 70% ethanol mixture acts as an optimal amphiphilic medium, ensuring a homogeneous reaction phase that drives the neutralization to completion without requiring thermal acceleration 1[1].

  • Preservation of the Diene System: Linoleic acid contains a highly reactive bis-allylic methylene group between its cis-9 and cis-12 double bonds. This position is vulnerable to hydrogen abstraction and lipid peroxidation. Therefore, the protocol mandates continuous Argon purging and light protection (amber glassware or aluminum foil) to prevent the formation of lipid peroxides and degradation byproducts 2[2].

  • Self-Validating Stoichiometry: The protocol uses strict equimolar ratios (17.8 mmol). A successful reaction is visually validated by the transition from a biphasic lipid/water mixture to a clear, homogeneous solution, followed by the precipitation of a white soap upon solvent evaporation 3[3].

Quantitative Data & Stoichiometry

The following table summarizes the exact stoichiometric parameters required to achieve a >95% yield of the target sodium salt.

ParameterLinoleic Acid (Reagent)Sodium Hydroxide (Base)Sodium Linoleate (Product)
Molecular Weight 280.45 g/mol 40.00 g/mol 302.43 g/mol
Equivalents 1.0 eq1.0 eq1.0 eq
Mass / Volume 5.55 mL (approx. 5.0 g)0.71 g5.4 g (Expected Yield)
Molar Amount 17.8 mmol17.8 mmol~17.8 mmol
Physical State Colorless to pale yellow oilWhite pellets/powderWhite to off-white soap/powder

Synthesis Workflow Diagram

SynthesisWorkflow N1 Linoleic Acid (5.55 mL) C18:2, >99% Purity N4 Reaction Mixture (Inert Atmosphere) N1->N4 N2 70% Ethanol (50 mL) Argon-Degassed N2->N4 N3 Sodium Hydroxide (0.71 g) Equimolar (17.8 mmol) N3->N4 N5 Saponification (20-25°C, 12-18h) N4->N5 pH Monitoring N6 Solvent Evaporation (Rotovap, <35°C) N5->N6 Complete Conversion N7 Sodium Linoleate (5.4 g) (White Powder/Soap) N6->N7 Vacuum <10 mbar

Workflow for sodium linoleate synthesis highlighting critical control points.

Experimental Protocol

Phase 1: Reagent Preparation & Degassing
  • Measure 50 mL of 70% aqueous ethanol and transfer it to a 250 mL round-bottom flask 3[3].

  • Submerge an inert gas dispersion tube (Argon or Nitrogen) into the solvent and purge for 15-20 minutes to displace dissolved oxygen, mitigating the risk of lipid peroxidation 2[2].

  • Rapidly weigh 0.71 g (17.8 mmol) of sodium hydroxide (NaOH) pellets. (Self-Validation Check: Ensure the NaOH is anhydrous and free of carbonate crusts to maintain precise stoichiometry).

Phase 2: Saponification Reaction
  • Add the NaOH to the degassed 70% ethanol and stir magnetically until completely dissolved.

  • Using a glass syringe, transfer 5.55 mL (17.8 mmol) of high-purity linoleic acid into the alkaline solution 3[3].

  • Seal the flask with a rubber septum, wrap it entirely in aluminum foil to protect the photosensitive diene system from UV/visible light degradation 2[2], and maintain a positive Argon pressure via a balloon.

  • Stir the reaction mixture continuously overnight (12 to 18 hours) at room temperature (20–25 °C). (Causality Insight: Room temperature is strictly maintained because elevated temperatures accelerate the auto-oxidation and isomerization of the cis-9, cis-12 double bonds).

Phase 3: Isolation and Purification
  • Transfer the amber/foil-wrapped flask to a rotary evaporator.

  • Remove the ethanol and water under reduced pressure (e.g., <10 mbar). Set the heating bath to a maximum of 35 °C to prevent thermal degradation of the product.

  • Continue evaporation until a constant mass is achieved. The process will yield approximately 5.4 g of sodium linoleate, presenting as a white to off-white soap or powder 3[3].

Phase 4: Storage & Downstream Preparation
  • Immediately flush the receiving flask with Argon to displace any ambient air.

  • Transfer the highly hygroscopic and oxidation-prone sodium linoleate to a tightly sealed amber glass vial and store at -20 °C.

  • For Biological Assays: Free fatty acid salts can exhibit cytotoxic detergent effects in cell culture. Prior to in vitro use, sodium linoleate should be complexed with fatty-acid-free Bovine Serum Albumin (BSA) in ultrapure water to ensure physiological delivery and prevent micellar toxicity 4[4].

References

  • Title: Supplementary info Synthesis of tetraoctylammonium linoleate (N8888 C18:2)
  • Source: Protocols.
  • Source: PMC (National Institutes of Health)
  • Title: Synthesis and Characterization of Sulfide and Selenide Colloidal Semiconductor Nanocrystals Source: ACS Publications URL

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Technical Notes & Optimization

Troubleshooting

optimizing yield in sodium octadeca-9,12-dienoate purification methods

Welcome to the Technical Support Center for lipid synthesis and purification. This guide is designed for researchers and drug development professionals optimizing the yield and purity of sodium octadeca-9,12-dienoate (co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipid synthesis and purification. This guide is designed for researchers and drug development professionals optimizing the yield and purity of sodium octadeca-9,12-dienoate (commonly known as sodium linoleate).

Due to its high degree of unsaturation and potent surfactant properties, sodium linoleate is notoriously difficult to purify directly. This guide outlines field-proven, causality-driven methodologies to bypass common bottlenecks such as emulsion lock, oxidative degradation, and co-precipitation of saturated impurities.

Purification Logic & Workflow

Attempting to purify the sodium salt directly often leads to catastrophic yield loss. The most scientifically sound approach is to purify the free fatty acid (linoleic acid) first, relying on spatial exclusion principles, followed by a highly controlled, stoichiometric saponification step.

G Crude Crude Fatty Acid Mixture (LA, OA, SA) Urea Urea Complexation in 95% Ethanol (60°C to 4°C) Crude->Urea Solid Urea Inclusion Crystals (Traps SFAs & MUFAs) Urea->Solid Precipitate Liquid Filtrate (PUFA-rich) Contains Linoleic Acid Urea->Liquid Supernatant LTC Low-Temp Crystallization (Acetone, -15°C) Liquid->LTC Solvent Swap PureLA Purified Linoleic Acid (>95% Purity) LTC->PureLA Crystallization Sap Stoichiometric Saponification (NaOH in EtOH, Argon Atm) PureLA->Sap Neutralization Final Sodium Octadeca-9,12-dienoate (Maximized Yield) Sap->Final Vacuum Evaporation

Workflow for the high-yield purification of sodium octadeca-9,12-dienoate via urea complexation.

Troubleshooting & FAQs

Q: Why does my sodium linoleate yield drop significantly during liquid-liquid extraction, and how can I prevent "emulsion lock"? A: Sodium octadeca-9,12-dienoate is a potent anionic surfactant. When you attempt liquid-liquid extraction (e.g., water/hexane) directly on the sodium salt, the concentration rapidly exceeds its critical micelle concentration (CMC). This forms an intractable emulsion at the aqueous-organic interface, trapping the product and destroying your yield. Causative Solution: Shift your purification strategy. Do not purify the salt. Instead, isolate and purify the free linoleic acid first (which is highly soluble in organic solvents and does not form micelles). Once the free acid is pure, perform a stoichiometric saponification as the final, quantitative step[1].

Q: How can I minimize oxidative degradation during the concentration and drying phases? A: The C-11 methylene group, situated exactly between the two cis double bonds (C9, C12), contains highly reactive bis-allylic hydrogens. These hydrogens have an exceptionally low bond dissociation energy, making them prime targets for radical-initiated lipid peroxidation, which forms conjugated diene hydroperoxides and drastically reduces yield[2]. Causative Solution: Implement an absolute inert-atmosphere workflow. Degas all solvents (ethanol, acetone) with Argon via the freeze-pump-thaw method or vigorous sparging. Perform vacuum drying strictly at room temperature in the dark, as thermal stress exponentially accelerates radical initiation.

Q: What is the most effective method to separate linoleate from structurally similar oleate and stearate impurities without using costly chromatography? A: Saturated fatty acids (SFAs) and monounsaturated fatty acids (MUFAs) readily co-precipitate with polyunsaturated fatty acids (PUFAs) during standard crystallization. The optimal, scalable approach is Urea Complexation [3]. Causative Solution: Urea molecules crystallize into a hexagonal lattice that physically entraps straight-chain SFAs and slightly bent MUFAs (like oleic acid) as solid inclusion complexes. However, the highly "kinked" geometry of the cis,cis-dienoate structure prevents it from fitting into the urea channels. Consequently, linoleic acid remains fully dissolved in the ethanolic supernatant, allowing for a clean, non-chromatographic separation[4].

Validated Protocol: High-Yield Synthesis & Purification

This self-validating system ensures that impurities are systematically removed before the final salt formation, maximizing the yield of the target sodium octadeca-9,12-dienoate.

Phase 1: Urea Complexation (Removal of SFAs and MUFAs)
  • Preparation: Dissolve urea in 95% ethanol at 60°C. Maintain a urea-to-fatty acid mass ratio of approximately 3:1 to 4:1[4].

  • Complexation: Add the crude fatty acid mixture to the hot urea solution. Stir until completely homogeneous.

  • Crystallization: Cool the mixture gradually to room temperature, then incubate at 4°C overnight.

  • Separation: Filter the mixture through a Büchner funnel. The precipitate contains the unwanted SFA/MUFA urea inclusion complexes. Retain the PUFA-rich filtrate[3].

    • Self-Validation Checkpoint: The filtrate should remain clear at room temperature but may precipitate further if exposed to extreme cold.

Phase 2: Low-Temperature Crystallization (LTC)
  • Solvent Swap: Evaporate the ethanol from the filtrate under vacuum. Re-dissolve the resulting PUFA fraction in anhydrous acetone (1:9 w/w ratio).

  • Thermal Fractionation: Cool the solution to -15°C and hold for 24 hours[3].

  • Isolation: Centrifuge at 4100 rpm at -15°C. Recover the high-purity linoleic acid fraction.

    • Self-Validation Checkpoint: Analyze a micro-aliquot via GC-FID. The linoleic acid peak should integrate to >95% purity before proceeding to saponification.

Phase 3: Stoichiometric Saponification
  • Neutralization: Dissolve the purified linoleic acid in 70% ethanol. Add exactly 1.0 molar equivalent of Sodium Hydroxide (NaOH)[1].

  • Reaction: Stir the mixture overnight at room temperature under a continuous Argon blanket.

  • Recovery: Remove the solvent under high vacuum (<10 mbar) to yield sodium octadeca-9,12-dienoate as a white soap[1].

    • Self-Validation Checkpoint: Dissolve a 10 mg aliquot of the final product in 1 mL of deionized water. It must form a clear, foaming solution. Any turbidity or floating oily droplets indicate incomplete saponification or the presence of residual neutral lipids.

Quantitative Data: Yield & Purity Optimization

The following table summarizes the expected outcomes when applying different purification strategies to sodium linoleate synthesis.

Purification MethodTarget Impurities RemovedTypical Yield (%)Final Purity (%)Mechanistic Note
Direct Liquid-Liquid Extraction Water-soluble organics40–50%<70%High loss due to micelle-induced emulsion lock at the solvent interface.
Direct Salt Crystallization Unreacted NaOH60–70%75–80%Severe co-precipitation of saturated fatty acid salts.
Urea Complexation (Free Acid) SFAs and MUFAs80–85%85–90%Exploits spatial exclusion of the kinked dienoate geometry.
Low-Temp Crystallization (LTC) Residual MUFAs70–78%>95%Requires precise thermal control (-15°C) in acetone.
Optimized Hybrid (UC + LTC + Sap) All of the above >90% >98% Isolates free acid first to bypass surfactant issues, maximizing yield.

References

  • Synthesis of tetraoctylammonium linoleate (Supplementary Info) . The Royal Society of Chemistry. Available at:[Link]

  • DETBA Value and Hexanal Production with the Combination of Unsaturated Fatty Acids and Extracts Prepared from Soybean Seeds . ACS Publications. Available at: [Link]

  • Optimizing Conditions for the Purification of Linoleic Acid from Sunflower Oil by Urea Complex Fractionation . ResearchGate. Available at: [Link]

  • Separation and Purification of ω-6 Linoleic Acid from Crude Tall Oil . MDPI. Available at: [Link]

Sources

Optimization

overcoming micelle aggregation in sodium octadeca-9,12-dienoate formulations

Technical Support Center: Overcoming Micelle Aggregation in Sodium Octadeca-9,12-dienoate Formulations Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Micelle Aggregation in Sodium Octadeca-9,12-dienoate Formulations

Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the phase behavior of sodium octadeca-9,12-dienoate (commonly known as sodium linoleate). Due to its amphiphilic nature and the presence of two cis double bonds, this anionic surfactant exhibits complex self-assembly dynamics. Uncontrolled micelle aggregation—often manifesting as turbidity, vesicle transition, or precipitation—can derail drug delivery formulations and lipid nanoparticle (LNP) synthesis.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure monodisperse, stable micellar formulations.

Part 1: Physicochemical Baselines & Quantitative Data

Before troubleshooting, it is critical to understand the thermodynamic boundaries of sodium linoleate. Below is a summary of its micellar properties to guide your formulation parameters.

ParameterValue / BehaviorCausality / Implication
Critical Micelle Concentration (CMC) ~1.767 mM at 30 °CDefines the threshold for 1[1]. Below this, monomers dominate; above, micelles form.
Apparent pKa ~8.0 - 9.0 (in aggregates)Headgroup proximity in micelles shifts the pKa higher than the monomeric acid (~4.8). Requires alkaline pH for full 2[2].
Mixed Micelle Interaction ( β ) Negative (Synergistic)Blending with cationic or zwitterionic co-surfactants yields thermodynamically stable 1[1].
Phase Behavior pH DependentAt low pH, it forms an oil phase or vesicles; at high pH, it forms3[3].

Part 2: Troubleshooting Guide & FAQs

Q1: My sodium linoleate formulation turns cloudy immediately upon dilution in physiological buffers (pH 7.4). How do I prevent this? Root Cause (Causality): Sodium linoleate is the salt of a weak acid. While the pKa of monomeric linoleic acid is ~4.8, the apparent pKa at the micelle surface shifts significantly upward (often >8.0) due to the electrostatic penalty of packing negatively charged carboxylate groups close together. At pH 7.4, a substantial fraction of the headgroups becomes protonated. This reduces electrostatic repulsion, increases the critical packing parameter, and drives the transition from transparent spherical micelles to large, light-scattering 3[3]. Solution: Formulate the initial micelle stock at an alkaline pH (e.g., pH 10.0–11.0) using NaOH to ensure complete deprotonation. If physiological pH is mandatory for your downstream application, you must incorporate a co-surfactant (like a non-ionic polysorbate or a zwitterionic lipid) to space out the carboxylate headgroups, which lowers the apparent pKa and prevents protonation-induced aggregation.

Q2: I am adding NaCl to increase the ionic strength, but it causes the micelles to aggregate and form a viscous gel. Why? Root Cause (Causality): The addition of electrolytes like NaCl screens the electrostatic repulsion between the anionic carboxylate headgroups. According to the DLVO theory and Israelachvili’s packing parameter, this reduction in effective headgroup area causes the micelles to grow from spherical to worm-like (cylindrical) structures. The entanglement of these worm-like micelles drastically increases macroscopic viscosity, eventually leading to phase separation. Solution: Limit monovalent salt concentrations to <50 mM if pure sodium linoleate micelles are required. Alternatively, utilize a synergistic mixed micelle system. Research demonstrates that mixing sodium linoleate with surface-active ionic liquids (SAILs) or cationic surfactants yields a highly negative interaction parameter ( β ), indicating strong thermodynamic stability and resistance to salt-induced 1[1].

Q3: How can I verify that my formulation contains monodisperse micelles rather than larger aggregates? Root Cause (Causality): Visual inspection is insufficient because small vesicles and large micelles can both appear optically clear to the naked eye. Solution: Implement a self-validating workflow using Dynamic Light Scattering (DLS) combined with an optical density check. A pure micellar phase of sodium linoleate will exhibit a single size population with a hydrodynamic radius ( Rh​ ) of ~2–4 nm. Any peak >20 nm indicates the presence of vesicles or aggregates.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Preparation and Validation of Stable Sodium Linoleate Micelles Objective: To prepare a 10 mM sodium linoleate micellar stock resistant to spontaneous aggregation. Causality: Using a high-pH buffer ensures complete ionization of the carboxylate groups, maximizing electrostatic repulsion to maintain spherical micelle geometry.

Step 1: Buffer Preparation

  • Prepare a 50 mM Glycine-NaOH buffer and adjust the pH to 10.5.

  • Validation Check: Measure the pH at the target temperature (e.g., 30 °C). The pH must be 10.0 to prevent protonation. If it drops below 10.0, titrate with 1M NaOH.

Step 2: Solubilization

  • Weigh sodium octadeca-9,12-dienoate powder and add it to the buffer to achieve a 10 mM concentration (well above the ~1.767 mM 1[1]).

  • Vortex vigorously for 2 minutes, then sonicate in a bath sonicator at 30 °C for 10 minutes.

  • Validation Check (Optical): Measure the absorbance at 600 nm ( OD600​ ). An OD600​<0.02 confirms the absence of large light-scattering aggregates (vesicles/emulsions). If OD600​≥0.02 , re-check pH and sonicate further.

Step 3: Thermal Equilibration

  • Incubate the solution at 30 °C for 1 hour to allow the system to reach thermodynamic equilibrium.

Step 4: DLS Validation

  • Analyze a 1 mL aliquot via Dynamic Light Scattering.

  • Validation Check (DLS): The Polydispersity Index (PDI) must be < 0.2, and the Z-average diameter should be < 10 nm. This self-validates that the formulation is entirely in the micellar phase.

Part 4: Visualizations

TroubleshootingLogic Start Issue: Turbidity or Gelation in Na-Linoleate Formulation CheckPH Diagnostic 1: Measure pH Start->CheckPH PHLow pH < 9.0 (Protonation & Vesicle Formation) CheckPH->PHLow Acidic / Neutral PHHigh pH > 9.0 (Fully Deprotonated) CheckPH->PHHigh Alkaline AdjustPH Action: Adjust to pH 10-11 or add co-surfactant PHLow->AdjustPH CheckSalt Diagnostic 2: Check Ionic Strength PHHigh->CheckSalt Stable Result: Stable Monodisperse Micellar Phase AdjustPH->Stable SaltHigh High Salt / Divalent Cations (Charge Shielding) CheckSalt->SaltHigh >50mM NaCl or Ca2+ CheckSalt->Stable Low Ionic Strength AddChelator Action: Dilute salt, add EDTA, or use mixed micelles SaltHigh->AddChelator AddChelator->Stable

Decision tree for diagnosing and resolving sodium linoleate aggregation issues.

SelfValidatingProtocol Step1 Step 1: Buffer Prep (pH 10.5) Val1 Validate: pH Probe (Must be ≥10.0) Step1->Val1 Step2 Step 2: Solubilize Na-Linoleate (10 mM) Val1->Step2 Val2 Validate: OD600 (Must be <0.02) Step2->Val2 Step3 Step 3: Thermal Equilibration (30°C) Val2->Step3 Val3 Validate: DLS (Z-avg <10nm, PDI <0.2) Step3->Val3

Self-validating experimental workflow for preparing stable sodium linoleate micelles.

References

  • Synergistic Self-Assembly in a Surface-Active Ionic Liquid and an Anionic Surfactant Mixed System: A Comprehensive Physicochemical Analysis. ACS Publications.[Link]

  • Lipid Membrane Remodeling by the Micellar Aggregation of Long-Chain Unsaturated Fatty Acids for Sustainable Antimicrobial Strategies. MDPI.[Link]

  • Preparation of fatty acid micelles. PMC/NIH.[Link]

Sources

Reference Data & Comparative Studies

Validation

sodium octadeca-9,12-dienoate vs sodium oleate surfactant properties

A Comparative Technical Guide: Sodium Octadeca-9,12-dienoate vs. Sodium Oleate Surfactant Properties As a Senior Application Scientist, selecting the appropriate unsaturated C18 anionic surfactant requires moving beyond...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Technical Guide: Sodium Octadeca-9,12-dienoate vs. Sodium Oleate Surfactant Properties

As a Senior Application Scientist, selecting the appropriate unsaturated C18 anionic surfactant requires moving beyond basic empirical data to understand the fundamental structure-property relationships governing interfacial phenomena. This guide provides an in-depth, objective comparison between sodium octadeca-9,12-dienoate (commonly known as sodium linoleate) and sodium oleate. By dissecting their micellization thermodynamics, phase behaviors, and oxidative stabilities, this document serves as a definitive resource for researchers and drug development professionals engineering advanced formulations.

Mechanistic Causality: Structure-Property Relationships

The primary structural divergence between sodium linoleate and sodium oleate lies in the degree of unsaturation within their 18-carbon hydrophobic tails. Sodium oleate features a single cis double bond at the C9 position, whereas sodium linoleate contains two cis double bonds at the C9 and C12 positions. This single molecular difference cascades into massive shifts in macroscopic surfactant behavior.

Micellization and Critical Micelle Concentration (CMC) The introduction of a second double bond in sodium linoleate creates a more pronounced "kink" in the alkyl chain. This steric bulk increases the cross-sectional area of the hydrophobic tail, disrupting tight molecular packing. Consequently, the hydrophobic driving force for micellization is reduced. Experimental data confirms this: the CMC of sodium linoleate is approximately 1.767 mM at 30 °C, which is significantly higher than the 0.762 mM observed for sodium oleate under identical conditions (1)[1]. Furthermore, the interaction between the π-electrons of the double bonds and interfacial water molecules contributes to non-ideal, repulsive interactions at the micellar interface, increasing the free energy required for self-assembly.

Krafft Point ( TK​ ) and Low-Temperature Solubility The Krafft point dictates the temperature at which surfactant solubility exponentially increases to equal its CMC. The single cis bond in sodium oleate disrupts crystalline solid packing relative to fully saturated analogs (like sodium stearate), yielding a TK​ of approximately 28 °C (2)[2]. The bis-allylic structure of sodium linoleate further frustrates solid-state lattice formation, depressing its Krafft point significantly below 0 °C, ensuring superior low-temperature aqueous solubility.

Oxidation Stability The methylene group at C11 in sodium linoleate is bis-allylic (flanked by two double bonds). The C-H bond dissociation energy at this position is exceptionally low, making sodium linoleate highly susceptible to autoxidation and lipid peroxidation. Sodium oleate, lacking a bis-allylic position, demonstrates vastly superior oxidative stability, making it the preferred choice for long-term formulation shelf-life.

Quantitative Performance Comparison

The following table synthesizes the critical physicochemical properties of both surfactants, allowing for rapid comparative analysis during formulation design.

PropertySodium Oleate (C18:1)Sodium Linoleate (C18:2)Mechanistic Driver
Critical Micelle Concentration 0.762 mM (at 30 °C)1.767 mM (at 30 °C)Steric hindrance from the second double bond disrupts hydrophobic packing.
Krafft Point ( TK​ ) ~28 °C< 0 °CBis-allylic kink prevents crystalline solid lattice formation.
Oxidative Stability HighLowBis-allylic C-H bonds in linoleate are highly susceptible to ROS.
Interfacial Behavior Strong hydrophobic driving forceNon-ideal, repulsive interactionsπ-electron hydrogen bonding with interfacial water molecules.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the methodologies used to derive these properties must be self-validating. Below are the standardized protocols for analyzing these surfactants.

Protocol 1: CMC Determination via Tensiometry
  • Causality: Surfactant monomers preferentially adsorb at the air-water interface, lowering surface tension. Once the interface is saturated, additional monomers self-assemble into micelles, and surface tension remains constant. The inflection point isolates the CMC (3)[3].

  • Self-Validating Mechanism: The protocol includes a pre-measurement calibration with pure deionized water (surface tension ~72.8 mN/m at 20 °C). If the baseline deviates, the system is contaminated, invalidating the run.

  • Step-by-Step Workflow:

    • Prepare a stock solution of the surfactant (10 mM) in ultrapure DI water.

    • Perform serial dilutions to generate a concentration gradient (0.1 mM to 5 mM).

    • Calibrate the tensiometer (Du Noüy ring or Wilhelmy plate) using pure DI water.

    • Measure the surface tension of each dilution, starting from the lowest concentration to prevent cross-contamination.

    • Plot surface tension ( γ ) versus the logarithm of surfactant concentration ( logC ).

    • Identify the CMC at the intersection of the descending linear pre-micellar phase and the horizontal post-micellar phase.

Protocol 2: Krafft Point ( TK​ ) Determination via Orthogonal Validation
  • Causality: Below the Krafft point, surfactants exist as hydrated solid crystals, contributing minimally to electrical conductivity. As temperature increases and crosses TK​ , the crystals rapidly dissolve and form highly conductive micelles.

  • Self-Validating Mechanism: Simultaneous turbidimetry (optical transmittance) is run alongside conductivity. A sharp spike in conductivity must perfectly correlate with a rapid increase in optical transmittance (clearing of the solution). A mismatch indicates phase-separation artifacts rather than true micellization.

  • Step-by-Step Workflow:

    • Prepare a 1% (w/w) aqueous solution of the target surfactant.

    • Submerge a calibrated conductivity probe and a fiber-optic turbidimeter probe into the sample vessel.

    • Cool the solution to 0 °C (or until visible precipitation occurs) to ensure complete crystallization.

    • Heat the solution at a controlled ramp rate of 0.5 °C/min under continuous stirring.

    • Continuously log conductivity ( μS/cm ) and transmittance (%) against temperature.

    • Determine the Krafft point at the sharp inflection point of the conductivity curve, cross-verified by >95% optical transmittance.

Experimental Workflow Visualization

The following diagram maps the logical execution of the self-validating protocols described above.

ExperimentalWorkflow SamplePrep Surfactant Solution Prep (Serial Dilution in DI Water) Branch1 Surface Tension Measurement SamplePrep->Branch1 Branch2 Turbidimetry & Conductivity SamplePrep->Branch2 Tensiometer Du Noüy Ring / Wilhelmy Plate Branch1->Tensiometer TempRamp Temperature Ramping (Cooling/Heating cycle) Branch2->TempRamp CMCPlot Plot Surface Tension vs. log[Concentration] Tensiometer->CMCPlot KrafftPlot Plot Conductivity vs. Temperature TempRamp->KrafftPlot CMCDet Determine CMC (Inflection Point) CMCPlot->CMCDet KrafftDet Determine Krafft Point (Sharp Solubility Increase) KrafftPlot->KrafftDet

Figure 1: Standardized experimental workflow for determining CMC and Krafft point of surfactants.

References

  • Synergistic Self-Assembly in a Surface-Active Ionic Liquid and an Anionic Surfactant Mixed System: A Comprehensive Physicochemical Analysis Source: ACS Publications URL:1

  • Reexamining the Enhanced Solubility of Sodium Laurate/Sodium Oleate Eutectic Mixtures Source: ChemRxiv URL:2

  • A Deep Dive into the Critical Micelle Concentration of Sodium Oleate in Aqueous Solutions Source: Benchchem URL:3

Sources

Comparative

Comparative Solubility Guide: Sodium Octadeca-9,12-dienoate vs. Potassium Linoleate

As a Senior Application Scientist, I approach surfactant selection not merely as a formulation step, but as a thermodynamic balancing act. When developing lipid nanoparticles, micellar solutions, or permeation enhancers,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach surfactant selection not merely as a formulation step, but as a thermodynamic balancing act. When developing lipid nanoparticles, micellar solutions, or permeation enhancers, the choice between the sodium and potassium salts of linoleic acid fundamentally alters the phase behavior and cold-storage stability of your final drug delivery system.

This guide provides an in-depth, objective comparison of sodium octadeca-9,12-dienoate (sodium linoleate) and potassium octadeca-9,12-dienoate (potassium linoleate), focusing on the mechanistic causality behind their solubility differences and providing self-validating protocols for empirical testing.

Mechanistic Causality: The Counterion Effect on Crystal Lattices

To understand the solubility of these two anionic surfactants, we must analyze the balance between the hydration energy of the dissolved ions and the lattice energy of the solid crystal.

Both compounds share the same hydrophobic tail: an 18-carbon chain with two cis double bonds at the C9 and C12 positions. These unsaturated "kinks" prevent the tight, linear packing seen in saturated fatty acids like stearate, thereby drastically lowering the Krafft point and increasing overall water solubility[1].

However, the critical divergence in their solubility profiles is dictated by the counterion effect :

  • Sodium Linoleate (Na⁺): Sodium has a relatively small ionic radius, resulting in a high charge density. This allows for stronger electrostatic interactions with the carboxylate headgroup within the solid crystal lattice. Consequently, sodium linoleate forms a "hard soap" (a white to off-white powder or firm paste) that requires more thermal energy to break the lattice structure and fully dissolve in water.

  • Potassium Linoleate (K⁺): Potassium possesses a larger ionic radius and a lower charge density than sodium. The electrostatic attraction in the potassium linoleate crystal lattice is significantly weaker, reducing the lattice energy. This makes potassium linoleate a "soft soap" (typically a light-tan paste) that readily dissociates and exhibits exceptional aqueous solubility, even at near-freezing temperatures[2].

In colloidal chemistry, this phase transition is defined by the Krafft temperature (Tk) —the minimum temperature at which the surfactant's solubility equals its Critical Micelle Concentration (CMC)[3]. Below the Krafft point, the surfactant remains as a hydrated, insoluble crystal; above it, micelles form, and solubility increases exponentially[3].

Quantitative Physicochemical Comparison

The table below summarizes the critical thermodynamic and physical data required for formulation decision-making.

PropertySodium Octadeca-9,12-dienoatePotassium Linoleate
CAS Number 822-17-33414-89-9
Molecular Weight 302.45 g/mol 318.54 g/mol
Physical State (Ambient) White to off-white powder or flakesLight-tan paste / highly soluble solid[2]
Aqueous Solubility Behavior Soluble, forms stable viscous solutions/gelsHighly soluble, forms clear micellar solutions
Estimated Krafft Point (Tk) ~ 15 °C to 20 °C (Concentration dependent)< 0 °C (Remains soluble in cold storage)
Critical Micelle Concentration ~ 0.13 mM (in buffered aqueous media)[4]~ 0.10 mM - 0.15 mM
Primary Formulation Utility Solid lipid nanoparticles, yield-stress gelsCold-stable liquid formulations, clear serums

Experimental Methodology: Orthogonal Krafft Point Determination

Relying on literature values for Krafft points can be dangerous, as trace impurities (e.g., unreacted fatty acids or varying pH) drastically shift the phase boundary. The following protocol is a self-validating system designed to empirically determine the Krafft point and CMC of both salts using orthogonal data streams.

Rationale & Causality

Why heat the solution at exactly 0.5 °C/min? Rapid heating creates a thermal lag between the bulk solvent and the crystalline surfactant, artificially elevating the measured Krafft point. A slow, controlled ramp ensures thermodynamic equilibrium. Furthermore, relying solely on visual clarity (cloud point transition) is subjective. This protocol couples optical transmittance with specific conductivity to capture the exact thermodynamic moment of micellization.

Step-by-Step Protocol
  • Sample Preparation: Prepare 10 mM aqueous solutions of both sodium linoleate and potassium linoleate using ultra-pure water (18.2 MΩ·cm). Adjust the pH to 10.0 using dilute NaOH or KOH (matching the respective counterion) to suppress the protonation of the linoleate headgroup, ensuring the surfactant remains fully ionized.

  • Thermal Equilibration: Submerge the sample vials in a thermostated, programmable water bath. Cool the bath to 0 °C and hold for 12 hours to induce crystallization. (Note: The sodium linoleate solution will become highly turbid, while the potassium linoleate may remain clear due to its sub-zero Krafft point).

  • Sensor Integration: Insert a calibrated conductivity probe and a fiber-optic transmittance probe (set to 600 nm) into the stirred solution.

  • Controlled Heating Ramp: Initiate a heating ramp at a strict rate of 0.5 °C/min under constant, gentle magnetic stirring (200 rpm).

  • Data Acquisition: Continuously log specific conductivity ( κ ) and % transmittance against temperature.

  • Analysis: Plot the data. The Krafft point is identified as the precise temperature where the conductivity curve exhibits a sharp, positive inflection (due to the sudden release of counterions as micelles form) perfectly coinciding with a spike in optical transmittance (>95%).

Workflow Visualization

KrafftWorkflow Step1 Prepare Surfactant Solutions (Na-Linoleate & K-Linoleate) Step2 Cool to 0 °C in Thermostated Bath (Induce Crystallization) Step1->Step2 Step3 Heat Gradually at 0.5 °C/min under Constant Stirring Step2->Step3 Step4 Simultaneous Data Acquisition Step3->Step4 Cond Measure Specific Conductivity (κ) Step4->Cond Opt Measure Optical Transmittance (600 nm) Step4->Opt Data Plot Data vs. Temperature Identify Inflection Point Cond->Data Opt->Data Result Determine Krafft Point (Tk) Data->Result

Experimental workflow for orthogonal Krafft point determination.

Decision Matrix for Drug Development Professionals

When formulating a novel therapeutic, the choice between these two excipients should be driven by the target product profile:

  • Select Potassium Linoleate if you are formulating a liquid micellar solution, a clear topical serum, or an intravenous lipid emulsion that must survive cold-chain storage (2–8 °C) without precipitating. Its lower lattice energy guarantees solubility at low temperatures.

  • Select Sodium Linoleate if you are engineering solid lipid nanoparticles (SLNs) or require a surfactant that contributes to the structural viscosity and yield stress of a topical cream. The higher Krafft point can be leveraged to trigger controlled precipitation or gelation upon cooling during the manufacturing process.

References

  • Source: atamanchemicals.
  • Source: chemicalbook.
  • Source: wikipedia.
  • Effect of Alkyl Structure (Straight Chain/Branched Chain/Unsaturation)
  • Source: researchgate.

Sources

Validation

A Comparative Guide to Protein Denaturation: Sodium Dodecyl Sulfate (SDS) vs. Sodium Octadeca-9,12-dienoate

A Senior Application Scientist's Perspective on Choosing the Right Anionic Surfactant for Your Protein Studies For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Choosing the Right Anionic Surfactant for Your Protein Studies

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical determinant of experimental success. In the realm of protein analysis, denaturation is a fundamental step, and the choice of denaturant can significantly impact the outcome. This guide provides an in-depth comparison of two anionic surfactants: the widely used and potent Sodium Dodecyl Sulfate (SDS), and the less conventional long-chain unsaturated fatty acid salt, sodium octadeca-9,12-dienoate (also known as sodium linoleate).

While SDS is the gold standard for applications requiring complete protein unfolding, such as in polyacrylamide gel electrophoresis (SDS-PAGE), an exploration of alternatives like sodium octadeca-9,12-dienoate is warranted, particularly for applications where a milder treatment may be desirable. This guide will delve into the mechanisms of action, performance characteristics, and ideal applications for each, supported by established scientific principles.

The Archetypal Denaturant: Sodium Dodecyl Sulfate (SDS)

Sodium Dodecyl Sulfate is a powerful anionic detergent renowned for its ability to denature most proteins.[1] Its amphipathic nature, possessing both a hydrophobic hydrocarbon tail and a negatively charged sulfate head group, allows it to disrupt the complex three-dimensional structure of proteins.

Mechanism of SDS-Induced Denaturation

The denaturation process by SDS is a well-characterized, multi-step phenomenon. It primarily disrupts the non-covalent interactions that stabilize a protein's native conformation, including hydrophobic and electrostatic interactions.[2] The primary structure, the amino acid sequence held together by covalent peptide bonds, remains intact.[2]

At low, submicellar concentrations, SDS monomers bind to hydrophobic regions on the protein surface, initiating the unfolding of the tertiary structure.[2] As the concentration increases above the critical micelle concentration (CMC), SDS forms micelles that further interact with the protein, leading to the disruption of secondary structures like α-helices and β-sheets.[2] This process results in a linearized polypeptide chain coated with a uniform negative charge, a crucial feature for size-based separation in SDS-PAGE.[3]

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cluster_SDS SDS Denaturation Workflow Protein Native Protein (Folded 3D Structure) Partially_Unfolded Partially Unfolded Protein (Tertiary Structure Disruption) Protein->Partially_Unfolded Hydrophobic Interaction SDS_Monomers SDS Monomers (Below CMC) SDS_Monomers->Partially_Unfolded Fully_Denatured Fully Denatured Protein (Linearized, Uniformly Negative) Partially_Unfolded->Fully_Denatured Micellar Interaction SDS_Micelles SDS Micelles (Above CMC) SDS_Micelles->Fully_Denatured

Caption: Workflow of SDS-induced protein denaturation.

The Alternative Surfactant: Sodium Octadeca-9,12-dienoate

Sodium octadeca-9,12-dienoate, the sodium salt of linoleic acid, is a long-chain unsaturated fatty acid.[4] While it is also an anionic surfactant, its primary applications are in areas such as the formulation of emulsifiers, as a component in cell culture media, and for its biological activities.[4] Direct, comprehensive studies on its protein denaturing capabilities for routine biochemical analyses are not as prevalent as for SDS. However, its properties as a surfactant allow for an informed comparison.

Postulated Mechanism of Interaction with Proteins

As an anionic surfactant, sodium octadeca-9,12-dienoate would interact with proteins through a combination of hydrophobic and electrostatic forces. The long, unsaturated hydrocarbon tail can interact with hydrophobic regions of a protein, while the negatively charged carboxylate head group can interact with positively charged amino acid residues.

However, the presence of two double bonds in its C18 tail introduces kinks, which may affect its packing and micelle formation compared to the saturated C12 tail of SDS. This structural difference could lead to a less efficient and milder denaturation process. Fatty acid salts like sodium oleate are considered to be potentially less denaturing than SDS, suggesting a similar characteristic for sodium linoleate.[5]

Head-to-Head Comparison: SDS vs. Sodium Octadeca-9,12-dienoate

FeatureSodium Dodecyl Sulfate (SDS)Sodium Octadeca-9,12-dienoate (Sodium Linoleate)
Chemical Structure C12H25SO4NaC18H31NaO2
Denaturation Potency High, potent denaturantPostulated to be milder
Primary Application Protein denaturation for electrophoresis (SDS-PAGE)[3]Emulsifier, cell culture supplement, biological studies[4]
Mechanism of Action Disrupts secondary and tertiary structures, coats protein with a uniform negative charge[2]Likely interacts via hydrophobic and electrostatic forces, but with potentially lower efficiency due to its structure
Critical Micelle Conc. (CMC) ~8.2 mM in pure waterVaries with conditions, generally lower than SDS
Effect on Protein Structure Complete linearization of most proteinsMay cause partial unfolding or solubilization without complete denaturation
Compatibility Well-established protocols for various downstream applicationsLimited established protocols for protein denaturation studies

Experimental Protocols

Standard Protein Denaturation for SDS-PAGE using SDS

This protocol is a standard procedure for preparing protein samples for analysis by SDS-polyacrylamide gel electrophoresis.

Materials:

  • Protein sample

  • 2X Laemmli sample buffer (4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 0.125 M Tris-HCl, pH 6.8)

  • Heating block or water bath

Procedure:

  • Mix your protein sample with an equal volume of 2X Laemmli sample buffer.

  • Heat the mixture at 95-100°C for 5-10 minutes. This heating step, in conjunction with SDS and a reducing agent like 2-mercaptoethanol, ensures complete denaturation and reduction of disulfide bonds.[6]

  • Centrifuge the sample briefly to collect the condensate.

  • The sample is now ready to be loaded onto an SDS-PAGE gel.

Exploratory Protocol for Protein Solubilization using a Fatty Acid Salt (Adapted for Sodium Linoleate)

This protocol is a generalized starting point for assessing the solubilizing, and potentially milder denaturing, properties of a fatty acid salt like sodium linoleate. Optimization will be required for specific proteins.

Materials:

  • Protein of interest (e.g., a membrane protein preparation)

  • Solubilization Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol

  • Sodium octadeca-9,12-dienoate (stock solution, e.g., 10% w/v in water)

  • Protease inhibitor cocktail

Procedure:

  • To your protein preparation, add the Solubilization Buffer and protease inhibitors.

  • Add sodium octadeca-9,12-dienoate to a final concentration in a trial range (e.g., 0.5% - 2.0% w/v). The optimal concentration will need to be determined empirically.

  • Incubate the mixture at 4°C for 1-2 hours with gentle agitation.

  • Centrifuge at high speed (e.g., 100,000 x g for 60 minutes) to pellet any unsolubilized material.

  • Analyze the supernatant for the presence and integrity of the solubilized protein using techniques such as native PAGE, size-exclusion chromatography, or spectroscopic methods to assess structural changes.

dot

cluster_Workflow Experimental Workflow Comparison cluster_SDS_Workflow SDS-PAGE Protocol cluster_Linoleate_Workflow Solubilization Protocol SDS_Sample Protein Sample SDS_Buffer Add Laemmli Buffer (SDS, BME) SDS_Sample->SDS_Buffer SDS_Heat Heat 95-100°C SDS_Buffer->SDS_Heat SDS_Load Load on Gel SDS_Heat->SDS_Load Lino_Sample Protein Sample Lino_Buffer Add Solubilization Buffer (Sodium Linoleate) Lino_Sample->Lino_Buffer Lino_Incubate Incubate 4°C Lino_Buffer->Lino_Incubate Lino_Centrifuge Centrifuge Lino_Incubate->Lino_Centrifuge Lino_Analyze Analyze Supernatant Lino_Centrifuge->Lino_Analyze

Caption: Comparison of experimental workflows for SDS and Sodium Linoleate.

Concluding Remarks and Future Perspectives

Sodium octadeca-9,12-dienoate, on the other hand, represents a class of milder anionic surfactants with potential utility in the solubilization of proteins, particularly membrane proteins, where preserving a degree of structural integrity is desirable.[5] Its role is less as a denaturant for analytical separation and more as a tool for protein extraction and handling.

The choice between these two surfactants is, therefore, not a matter of direct substitution but of selecting the appropriate tool for the specific experimental question. For routine, denaturing gel electrophoresis, SDS is the standard. For researchers exploring gentle protein solubilization techniques or seeking biodegradable surfactant options, long-chain fatty acid salts like sodium octadeca-9,12-dienoate present an interesting, albeit less characterized, alternative that warrants further investigation. Future studies directly comparing the effects of various fatty acid salts on a range of proteins would be invaluable in expanding the biochemical toolkit for protein research.

References

  • Otzen, D. E. (2011). Protein-surfactant interactions: a tale of many states. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(5), 562-591.
  • Sanchez-Fernandez, C., et al. (2020). Understanding the interaction of surfactants with proteins. Current Opinion in Colloid & Interface Science, 45, 1-13.
  • Otzen, D. E., et al. (2022). Protein-surfactant interactions: A complex relationship. Advances in Colloid and Interface Science, 304, 102669.
  • ResearchGate. (2016, March 13). My protein is heat/SDS/urea resistant: are there any alternative ways to denature proteins? Retrieved from [Link]

  • Let's Talk Academy. (2025, June 14). Understanding SDS-Induced Protein Denaturation: Effects on Secondary and Tertiary Structures. CSIR NET LIFE SCIENCE COACHING. Retrieved from [Link]

  • Wikipedia. (2023, November 27). Denaturation (biochemistry). Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of the Phase Transition Temperatures of Sodium Octadeca-9,12-dienoate and Sodium Stearate

For Immediate Distribution A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the phase transition temperatures of sodium octade...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Distribution

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the phase transition temperatures of sodium octadeca-9,12-dienoate (sodium linoleate) and sodium stearate. Understanding the distinct thermal behaviors of these two C18 fatty acid sodium salts is critical for their application in various fields, including pharmaceuticals, personal care products, and industrial processes, where their phase transitions can significantly impact formulation stability, drug delivery mechanisms, and manufacturing efficiency.

Introduction: The Significance of Phase Transitions in Fatty Acid Salts

Sodium stearate, the sodium salt of the saturated fatty acid stearic acid, and sodium octadeca-9,12-dienoate, the sodium salt of the polyunsaturated fatty acid linoleic acid, are both long-chain carboxylate salts that exhibit complex thermal behavior. Their utility as gelling agents, emulsifiers, and lubricants is intrinsically linked to their ability to undergo temperature-induced phase transitions. These transitions involve changes in the organization of the molecules from ordered crystalline or gel phases to more disordered liquid crystalline or liquid phases.

The temperature at which these transitions occur, and the nature of the phases formed, are governed by the structure of the fatty acid chain. The presence of double bonds in the alkyl chain of sodium linoleate introduces kinks, which disrupt the packing of the molecules and, as a consequence, influence its phase transition behavior compared to the fully saturated and linear chain of sodium stearate. This guide will delve into these differences, supported by experimental data and established scientific principles.

Comparative Analysis of Phase Transition Temperatures

The thermal behavior of sodium stearate is well-documented and characterized by multiple, well-defined phase transitions. In contrast, detailed experimental data on the phase transitions of sodium octadeca-9,12-dienoate are less prevalent in publicly available literature.

FeatureSodium StearateSodium Octadeca-9,12-dienoate (Sodium Linoleate)
Chemical Structure Saturated C18 fatty acid saltPolyunsaturated C18 fatty acid salt (two cis double bonds)
Known Phase Transitions Multiple, complex transitions including polymorphic forms (α, β, γ) and various mesophases (e.g., supercurd, subwaxy, waxy).Reported as a single melting point, though more complex behavior is expected for a soap.
Reported Transition Temperatures Krafft Point: ~71°C.[1] DSC studies show endothermic peaks around 112.7°C and 131.6°C, corresponding to solid-plastic phase transitions before melting at a much higher temperature.[2] Other studies report transitions at approximately 114°C (supercurd-subwaxy), 130°C (subwaxy-waxy), and 165°C (waxy-superwaxy).[3]A general melting point of approximately 191-193°C is often cited by commercial suppliers. However, detailed DSC thermograms illustrating the complete phase behavior are not readily available in the reviewed literature.

Expert Insights: The presence of two cis double bonds in the hydrocarbon chain of sodium linoleate significantly hinders the close packing that is possible with the straight-chain saturated structure of sodium stearate. This structural difference is the primary reason for the anticipated lower melting point and potentially different phase behavior of sodium linoleate. While a single high melting point is reported, it is plausible that sodium linoleate also exhibits a series of phase transitions at lower temperatures, similar to other soaps, which may not be fully characterized in the available literature. The term "melting point" for soaps can be ambiguous and may refer to the final transition to an isotropic liquid, while other significant phase changes occur at lower temperatures.

Experimental Methodology: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the phase transitions of materials like fatty acid salts. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Protocol for DSC Analysis of Fatty Acid Salts

This protocol provides a generalized procedure for analyzing the phase transitions of sodium stearate and sodium linoleate.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the fatty acid salt into a standard aluminum DSC pan.
  • Hermetically seal the pan to prevent any loss of volatile components or interaction with the atmosphere.
  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

2. Instrument Calibration:

  • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin, zinc) across the temperature range of interest.

3. DSC Measurement:

  • Place the sample and reference pans into the DSC cell.
  • Equilibrate the sample at a starting temperature well below the first expected transition (e.g., 25°C).
  • Heat the sample at a controlled rate, typically 5-10°C/min, to a temperature above the final expected transition (e.g., 300°C for sodium stearate).
  • During the heating scan, record the heat flow as a function of temperature.
  • After the heating scan, cool the sample back to the starting temperature at a controlled rate to observe crystallization or other cooling-induced transitions.
  • A second heating scan is often performed to assess the impact of the thermal history on the phase behavior.

4. Data Analysis:

  • The resulting DSC thermogram plots heat flow versus temperature.
  • Endothermic events (e.g., melting, solid-solid transitions) appear as peaks, while exothermic events (e.g., crystallization) appear as valleys.
  • The onset temperature, peak temperature, and enthalpy of transition (the area under the peak) are determined from the thermogram.

Causality Behind Experimental Choices:

  • Heating Rate: A moderate heating rate of 5-10°C/min is chosen as a compromise between achieving good resolution of thermal events and minimizing thermal lag.

  • Inert Atmosphere: The experiment is typically run under an inert nitrogen atmosphere to prevent oxidative degradation of the sample, which is particularly important for the unsaturated sodium linoleate.

  • Sealed Pans: Hermetically sealed pans are crucial to prevent any mass loss due to dehydration or decomposition, which would affect the accuracy of the enthalpy measurements.

Visualizing the Phase Transition Comparison

The following diagram illustrates the conceptual difference in the thermal behavior of sodium stearate and sodium linoleate based on the available data.

G cluster_stearate Sodium Stearate (Saturated) cluster_linoleate Sodium Linoleate (Unsaturated) Crystalline Solid Crystalline Solid Krafft Point (~71°C) Krafft Point (~71°C) Crystalline Solid->Krafft Point (~71°C) Hydration Supercurd Supercurd Krafft Point (~71°C)->Supercurd Micellization Subwaxy (~114°C) Subwaxy (~114°C) Supercurd->Subwaxy (~114°C) Transition 1 Waxy (~130°C) Waxy (~130°C) Subwaxy (~114°C)->Waxy (~130°C) Transition 2 Superwaxy (~165°C) Superwaxy (~165°C) Waxy (~130°C)->Superwaxy (~165°C) Transition 3 Isotropic Liquid (>250°C) Isotropic Liquid (>250°C) Superwaxy (~165°C)->Isotropic Liquid (>250°C) Melting Crystalline/Amorphous Solid Crystalline/Amorphous Solid Reported Melting (~192°C) Reported Melting (~192°C) Crystalline/Amorphous Solid->Reported Melting (~192°C) Single Transition (Simplified) Isotropic Liquid Isotropic Liquid Reported Melting (~192°C)->Isotropic Liquid Melting

Caption: Conceptual phase transition pathways for sodium stearate and sodium linoleate.

Conclusion

The phase transition behavior of sodium stearate is significantly more complex than that of sodium octadeca-9,12-dienoate, based on currently available data. Sodium stearate exhibits a series of well-defined phase transitions at various temperatures, reflecting its ability to form multiple stable crystalline and liquid crystalline structures. The saturated, linear nature of its hydrocarbon chain allows for efficient packing and ordered arrangements.

In contrast, the presence of two cis double bonds in sodium linoleate's structure introduces significant kinking, which disrupts molecular packing and is expected to lead to a lower overall melting temperature and potentially a less complex phase diagram. While a single melting point is often cited, further detailed thermal analysis using techniques like DSC is warranted to fully elucidate the complete phase behavior of sodium linoleate and enable more precise control over its applications in various formulations. This guide underscores the critical role that molecular structure plays in determining the macroscopic thermal properties of these important fatty acid salts.

References

  • Hsu, S. L., et al. (2001). Solvent Modulated Polymorphism of Sodium Stearate Crystals Studied by X-ray Diffraction, Solid-State NMR, and Cryo-SEM. The Journal of Physical Chemistry B, 105(31), 7604-7611.
  • UBC Library Open Collections. (1959). A study of phase transitions in sodium stearate by means of nuclear magnetic resonance.
  • de Bretteville, Jr., A. (1943). X‐Ray Diffraction Investigation of Sodium Stearate from Room Temperature to the Melting Point. The Journal of Chemical Physics, 11, 431.
  • Chaiya, P., & Phaechamud, T. (2020). Differential Scanning Calorimetric Analysis for Incompatibility: Sodium Stearate/Magnesium Stearate and Acidic Compounds.
  • Ataman Kimya. (n.d.). SODIUM LINOLEATE. Retrieved from [Link]

  • High-Throughput Screening. (n.d.). Sodium Linoleate. Retrieved from [Link]

  • PubChem. (n.d.). Sodium linoleate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chaiya, P., & Phaechamud, T. (2020).
  • ResearchGate. (n.d.). Differential scanning calorimetry (DSC) Thermograms of (A) sodium oleate... Retrieved from [Link]

  • Argonne National Laboratory. (n.d.). Precision of Property Measurements with Reference Molten Salts.
  • Taylor & Francis Online. (2014).
  • NIH. (n.d.). Probing Water State during Lipidic Mesophases Phase Transitions. PMC.
  • SpringerLink. (n.d.). Differential Scanning Calorimetry of Protein–Lipid Interactions.
  • PubMed. (2005). Use of differential scanning calorimetry to study lipid oxidation. 1. Oxidative stability of lecithin and linolenic acid.
  • Royal Society of Chemistry. (2024).
  • PubMed. (2004). The effect of salt and pH on the phase-transition behaviors of temperature-sensitive copolymers based on N-isopropylacrylamide.
  • PubMed. (1986). Differential scanning calorimetry studies of NaCl effect on the inverse temperature transition of some elastin-based polytetra-, polypenta-, and polynonapeptides.
  • MDPI. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries.
  • eLife. (2024).
  • arXiv. (2023). A phenomenological theory of the phase transitions of DMPC lipid bilayers.
  • Taylor & Francis Online. (n.d.).
  • MDPI. (2020). Effect of Alkyl Structure (Straight Chain/Branched Chain/Unsaturation) of C18 Fatty Acid Sodium Soap on Skin Barrier Function.
  • Technology Networks. (n.d.). Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes.
  • TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results.
  • Springer Nature. (n.d.). Differential Scanning Calorimetry in the Study of Lipid Phase Transitions in Model and Biological Membranes.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Sodium Octadeca-9,12-dienoate

For researchers and scientists in the dynamic field of drug development, meticulous laboratory practice is paramount. This extends beyond the synthesis and analysis of novel compounds to the often-overlooked but critical...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the dynamic field of drug development, meticulous laboratory practice is paramount. This extends beyond the synthesis and analysis of novel compounds to the often-overlooked but critical aspect of chemical waste management. Proper disposal of reagents like sodium octadeca-9,12-dienoate (also known as sodium linoleate) is not merely a regulatory hurdle; it is a fundamental component of ensuring a safe laboratory environment and protecting our ecosystem.

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of sodium octadeca-9,12-dienoate, grounded in scientific principles and regulatory standards.

Hazard Identification and Risk Assessment

Before any disposal procedure is initiated, it is crucial to understand the inherent hazards of the substance. Sodium octadeca-9,12-dienoate is the sodium salt of linoleic acid, a common fatty acid.

  • Health Hazards : While not classified as an acutely toxic substance, it may cause irritation upon contact with eyes and skin.[1] Inhalation of dust can lead to respiratory irritation.[1] Ingestion may cause gastrointestinal discomfort.

  • Environmental Hazards : There is no specific data indicating significant environmental toxicity for sodium octadeca-9,12-dienoate. However, the guiding principle for all laboratory chemicals is to prevent their entry into drains and waterways to avoid unforeseen ecological impact.[1]

  • Physical Hazards : The substance is combustible but not highly flammable under typical laboratory conditions.[1]

A thorough risk assessment should be conducted based on the quantities being handled and the specific experimental context.

Personal Protective Equipment (PPE)

Adherence to a strict PPE protocol is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling and disposing of sodium octadeca-9,12-dienoate waste.

PPE CategorySpecific RecommendationsRationale
Hand Protection Nitrile or neoprene glovesTo prevent skin contact and potential irritation.
Eye & Face Protection Chemical safety gogglesTo protect eyes from dust particles or splashes of solutions.
Skin & Body Protection Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Required when dusts are generated. Use in a well-ventilated area or chemical fume hood.[2]To prevent inhalation of airborne particles, especially when handling the solid powder form.

Disposal Procedures: A Step-by-Step Guide

The appropriate disposal method for sodium octadeca-9,12-dienoate depends on the nature and volume of the waste. Under no circumstances should this chemical be disposed of down the sink or in regular trash without authorization from your institution's Environmental Health & Safety (EHS) department.[3][4]

Disposal of Solid (Powder) Waste

This applies to unused or expired reagents.

  • Container Selection : If possible, use the original manufacturer's container.[5] If not available, select a new, clean, and chemically compatible container with a secure, leak-proof screw-on cap.[5]

  • Labeling : As soon as the first portion of waste is added, the container must be labeled.[3] Use your institution's official hazardous waste tag system. The label must clearly state "Hazardous Waste" and list all constituents by their full chemical name (i.e., "Sodium Octadeca-9,12-dienoate").[3] Do not use abbreviations or chemical formulas.

  • Storage : Store the sealed waste container in a designated hazardous waste accumulation area.[5][6] This area should be under the control of laboratory personnel and away from normal lab traffic.[3][5] Ensure the container is placed within a secondary containment bin to capture any potential leaks.[5]

  • Pickup Request : Do not accumulate waste for more than nine months.[3] Follow your institutional procedure to request a pickup by the EHS department before time or quantity limits are exceeded.[5]

Disposal of Liquid Waste (Solutions)

This applies to experimental solutions containing sodium octadeca-9,12-dienoate.

  • Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your EHS office. Incompatible wastes can react, leading to dangerous situations. Keep organic wastes separate from inorganic wastes.

  • Container Selection : Use a chemically compatible container, such as a high-density polyethylene (HDPE) carboy, provided by your EHS department.[3] Ensure it has a secure, tight-fitting lid.

  • Labeling : Immediately label the container using a hazardous waste tag. List all chemical components and their approximate concentrations, including solvents (e.g., "Sodium Octadeca-9,12-dienoate (~5% w/v), Ethanol (95%)").

  • Storage & Pickup : Store the liquid waste container in secondary containment within a designated satellite accumulation area.[6] Keep the container closed except when adding waste.[3][5] Request a pickup from EHS as per institutional guidelines.

Management of Small Spills

In the event of a minor spill of the solid powder:

  • Control & Alert : Ensure the area is well-ventilated. Alert personnel in the immediate vicinity.

  • PPE : Don the appropriate PPE as outlined in the table above.

  • Cleanup : Use dry cleanup procedures to avoid generating dust.[7] Carefully sweep up the spilled material and place it into a designated hazardous waste container.

  • Decontamination : Wipe the area with a damp cloth or paper towel. The first rinseate or used paper towels must be disposed of as hazardous waste.[3][8]

  • Label & Dispose : Label the container with a hazardous waste tag and manage it according to the solid waste disposal procedure.

Disposal of Contaminated Debris

Items such as gloves, weighing paper, and paper towels that are contaminated with trace amounts of sodium octadeca-9,12-dienoate must be disposed of as hazardous waste.

  • Collection : Collect contaminated lab debris in a dedicated, labeled container, often a drum or bucket specifically for this purpose.[8]

  • Packaging : Some institutions may require double-bagging this type of waste in clear plastic bags to allow for visual inspection.[5]

  • Disposal : These containers are managed as hazardous waste and collected by EHS for disposal.[8] Do not dispose of chemically contaminated items in the regular municipal trash.[8]

Disposal Decision Workflow

To streamline the disposal process, the following flowchart provides a visual guide for decision-making.

Caption: Decision workflow for proper disposal of sodium octadeca-9,12-dienoate waste.

Regulatory Compliance: A Shared Responsibility

Disposal of chemical waste is governed by local, state, and federal regulations, primarily under the Resource Conservation and Recovery Act (RCRA) as enforced by the Environmental Protection Agency (EPA).[9] Your institution's EHS department translates these complex regulations into actionable laboratory procedures. Adherence to these internal protocols is mandatory.[6][10]

By diligently following these disposal procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect the environment.

References

  • Chemical Waste Disposal . Stanford Environmental Health & Safety. [Link]

  • H&S Section 6: Hazardous Materials Recycling & Disposal . College of Chemistry, University of California, Berkeley. [Link]

  • How to Store and Dispose of Hazardous Chemical Waste . UC San Diego Environment, Health & Safety. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Effective Laboratory Waste Management Guide . Environmental Marketing Services. [Link]

  • Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association. [Link]

  • 101 Ways to Reduce Hazardous Waste in the Laboratory . University of Tennessee Knoxville Environmental Health and Safety. [Link]

Sources

Handling

Personal protective equipment for handling sodium octadeca-9,12-dienoate

As a Senior Application Scientist, I have structured this operational guide to provide researchers and drug development professionals with a self-validating, mechanistically grounded system for handling sodium octadeca-9...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this operational guide to provide researchers and drug development professionals with a self-validating, mechanistically grounded system for handling sodium octadeca-9,12-dienoate (commonly known as sodium linoleate). Because this polyunsaturated fatty acid salt is highly susceptible to auto-oxidation and acts as a potent surfactant, strict adherence to these logistical and operational guidelines is critical for personnel safety and the preservation of structural integrity for downstream cellular assays.

Physicochemical & Quantitative Hazard Profile

Understanding the physical parameters of sodium octadeca-9,12-dienoate is the first step in risk mitigation. The presence of two cis double bonds in its hydrocarbon tail makes the molecule highly reactive to atmospheric oxygen and UV light, dictating strict environmental controls[1].

Table 1: Physicochemical Properties and Hazard Specifications

Property / ParameterQuantitative Value / Specification
Chemical Name Sodium octadeca-9,12-dienoate (Sodium Linoleate)
CAS Number 822-17-3
Molecular Formula C18H31NaO2
Molecular Weight 302.43 g/mol
Purity Standard ≥95.0%
Melting Point 192 °C
Optimal Storage Temperature -20 °C
GHS Hazard Classifications Category 2 Skin Irritant (H315)

Personal Protective Equipment (PPE) & Safety Rationale

The selection of PPE for handling sodium octadeca-9,12-dienoate is driven by its anionic surfactant properties. When concentrated, the carboxylate head group (COO⁻) can rapidly disrupt the lipid bilayers of the human stratum corneum and mucosal membranes.

  • Hand Protection: Wear chemical-impermeable nitrile gloves[2]. Causality: Latex is highly permeable to lipophilic compounds. Nitrile provides a superior barrier against the amphiphilic nature of the sodium salt, preventing localized lipid extraction from the skin (which causes Category 2 contact dermatitis)[2].

  • Eye Protection: ANSI Z87.1 compliant safety goggles are mandatory. Causality: Accidental introduction of surfactant dust into the ocular cavity will rapidly emulsify the tear film and damage the corneal epithelium[2].

  • Respiratory Protection: Use an N95 or P100 particulate respirator if handling bulk powders outside of containment. Causality: The compound is supplied as a crystalline powder; inhalation of its dust will cause immediate respiratory tract irritation and coughing due to surfactant-induced disruption of alveolar surfactant[1][2].

  • Body Protection: A standard flame-resistant laboratory coat with fitted cuffs.

Engineering Controls & Logistical Storage

  • Ventilation: All weighing and transfer operations must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a localized exhaust hood to prevent aerosolization of the powder[1][2].

  • Storage Logistics: Store the sealed container at -20 °C[1]. Causality: The cis,cis-1,4-pentadiene substructure of linoleate is highly prone to hydrogen abstraction, leading to lipid peroxidation and the formation of hydroperoxides. To prevent this auto-oxidation, the storage headspace must be purged with an inert gas (Argon or Nitrogen) and the container must be opaque to protect against UV-catalyzed free radical initiation[1].

Operational Workflow: BSA-Complexation for Cell Culture

When utilizing sodium octadeca-9,12-dienoate in in vitro models (such as adipocyte differentiation or extracellular vesicle research), the lipid must be conjugated to a carrier protein. Introducing the raw sodium salt directly into a culture medium will result in micelle formation that lyses cell membranes[3].

Step-by-Step Methodology:

  • Preparation of Carrier Solution: Dissolve fatty-acid-free Bovine Serum Albumin (BSA) in ultrapure water or DMEM to create a 10% (w/v) solution[4]. Causality: BSA acts as a physiological carrier, sequestering the hydrophobic tail of the lipid and preventing surfactant-induced cellular toxicity.

  • Thermal Equilibration: Warm the BSA solution to 37 °C in a water bath[3]. Causality: Heating decreases the viscosity of the BSA and provides the thermodynamic energy required to disrupt the crystalline lattice of the sodium linoleate powder.

  • Dissolution: Weigh the required mass of sodium octadeca-9,12-dienoate to achieve your target stock concentration (e.g., 151 mg for a standard adipocyte protocol)[3]. Add 50 mL of the warmed BSA solution directly to the lipid powder[3].

  • Homogenization: Return the tube to the 37 °C water bath for 15 minutes, vortexing repeatedly[3]. Causality: Intermittent vortexing ensures homogeneous micelle disruption and complete complexation with the hydrophobic pockets of the BSA.

  • Validation Checkpoint: Visually inspect the solution against a light source. A properly complexed BSA-sodium linoleate solution will appear optically clear. Any turbidity indicates incomplete complexation, which will clog the filter in the next step and result in an unknown final lipid concentration. If turbid, continue incubating and vortexing.

  • Sterilization: Pass the conjugated solution through a 0.22 µm sterile syringe filter[4]. Note: Never autoclave this solution, as heat will denature the BSA and oxidize the lipid double bonds.

Mechanistic Signaling Pathway

In cellular models, sodium octadeca-9,12-dienoate acts as a bioactive signaling molecule. It activates the GPR40 receptor to promote cell proliferation via the PI3K/Akt pathway[4][5], while simultaneously acting as an orally active IL-8 regulator by modulating the JNK and NF-κB pathways[6].

G SL Sodium Octadeca-9,12-dienoate (Sodium Linoleate) GPR40 GPR40 Receptor (Membrane Binding) SL->GPR40 Binds JNK JNK / NF-κB Pathway (Modulation) SL->JNK Internalization / Signaling PI3K PI3K / Akt Pathway (Activation) GPR40->PI3K Activates Prolif Adipocyte Proliferation & Lipid Metabolism PI3K->Prolif Promotes IL8 IL-8 Downregulation (Anti-inflammatory) JNK->IL8 Regulates

Signaling pathways activated by sodium octadeca-9,12-dienoate in cellular models.

Spill Response & Chemical Disposal Plan

In the event of an accidental release, standard aqueous spill protocols must be overridden due to the chemical's physical properties.

  • Containment: Evacuate non-essential personnel and isolate the area[2]. Do not introduce water initially. Causality: Because sodium linoleate is an emulsifying agent, adding water to a powder spill will cause severe foaming, drastically increasing the surface area of the contamination and making recovery highly difficult.

  • Dry Recovery: Don respiratory protection (N95/P100) and use anti-static, non-sparking tools to gently sweep the solid powder into a compatible, sealable hazardous waste container[1][2]. Avoid generating dust[1].

  • Residual Decontamination: Only after the bulk powder is physically removed should you wash the affected surface with a mild soap solution or dilute solvent, absorbing the residual liquid with inert, absorbent spill pads[1][2].

  • Disposal: Label the sealed container as hazardous chemical waste (Category 2 Irritant). Do not allow the product to enter municipal drains or waterways, as concentrated surfactants disrupt aquatic ecosystems[1]. Dispose of via a licensed chemical waste contractor.

References

  • Ataman Kimya. SODIUM LINOLEATE.[Link]

  • medRxiv. Isolation and Characterization of Human Adipocyte-derived Extracellular Vesicles Using Filtration and Ultracentrifugation.[Link]

  • National Center for Biotechnology Information (PMC). Modulatory effect of linoleic and oleic acid on cell proliferation and lipid metabolism gene expressions in primary bovine satellite cells.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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